Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H63FN12O8 |
|---|---|
分子量 |
883.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C42H63FN12O8/c1-24(44)36(58)54-33(23-26-11-15-28(43)16-12-26)39(61)52-31(9-5-19-49-41(46)47)38(60)55-34(22-25-7-3-2-4-8-25)40(62)51-30(10-6-20-50-42(48)63)37(59)53-32(35(45)57)21-27-13-17-29(56)18-14-27/h11-18,24-25,30-34,56H,2-10,19-23,44H2,1H3,(H2,45,57)(H,51,62)(H,52,61)(H,53,59)(H,54,58)(H,55,60)(H4,46,47,49)(H3,48,50,63)/t24-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
HUHSCSBRZMMHKW-CXEROONLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the intricate signaling pathways it triggers upon binding to PAR-1. This document includes a summary of quantitative data, detailed experimental protocols for studying its activity, and visualizations of the core signaling cascades.
Introduction to this compound and PAR-1
This compound is a valuable research tool for investigating the roles of PAR-1 in cellular signaling.[3] PAR-1 is a unique receptor that is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling. Synthetic agonists like this compound mimic this tethered ligand, allowing for the controlled activation of PAR-1 independently of proteases.
PAR-1 is expressed in a variety of cell types, including platelets, endothelial cells, neurons, and smooth muscle cells, and its activation is implicated in thrombosis, inflammation, cancer, and neurodegenerative diseases. Understanding the precise mechanism of action of PAR-1 agonists is therefore crucial for the development of novel therapeutics targeting these conditions.
Core Mechanism of Action: PAR-1 Signaling Pathways
Upon binding of this compound, PAR-1 undergoes a conformational change that facilitates its coupling to several heterotrimeric G-protein subfamilies: Gαq/11, Gαi/o, and Gα12/13. The specific G-protein engaged dictates the downstream signaling cascade and the ultimate cellular response.
Gαq/11-Mediated Pathway: Calcium Mobilization
The coupling of activated PAR-1 to Gαq/11 leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).
The resulting increase in intracellular calcium is a hallmark of PAR-1 activation and can be experimentally measured to quantify agonist activity.
Gα12/13-Mediated Pathway: RhoA Activation and Cytoskeletal Reorganization
Activation of the Gα12/13 pathway by PAR-1 leads to the activation of the small GTPase RhoA through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Active, GTP-bound RhoA then activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This signaling cascade plays a critical role in:
-
Cytoskeletal reorganization: Regulating the formation of actin stress fibers and focal adhesions.
-
Cell contraction: By phosphorylating and inhibiting myosin light chain phosphatase.
-
Gene transcription: Influencing the activity of transcription factors.
Gαi/o-Mediated Pathway: Modulation of cAMP and MAPK Signaling
The Gαi/o pathway, when activated by PAR-1, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits released from the heterotrimeric G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Phosphorylation
A common downstream consequence of PAR-1 activation, often integrating signals from multiple G-protein pathways, is the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of the ERK1/2 pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival.
Quantitative Data
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | Data not available | Calcium Mobilization | ||
| EC50 | Data not available | Inositol Phosphate Accumulation | ||
| EC50 | Data not available | ERK1/2 Phosphorylation | ||
| Selectivity | Selective for PAR-1 over PAR-2 | HEK293 | Calcium Signaling | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways activated by this compound and the general workflows for the experimental protocols described in the following section.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR-1 activation.
Materials:
-
HEK293 cells stably expressing human PAR-1
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorescence plate reader with injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Plating: Seed HEK293-PAR1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Cell Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject a serial dilution of this compound (typically 20-50 µL of a 5X stock) into the wells.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence (F - F0) or the ratio (F/F0) is plotted against the agonist concentration to determine the EC50 value.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, as a measure of Gαq/11 pathway activation.
Materials:
-
HEK293 cells stably expressing human PAR-1
-
96- or 384-well white tissue culture plates
-
Stimulation buffer containing 50 mM LiCl
-
This compound stock solution
-
HTRF IP-One Assay Kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed HEK293-PAR1 cells into the appropriate white plates and culture overnight.
-
Agonist Stimulation:
-
Aspirate the culture medium.
-
Add the stimulation buffer containing a serial dilution of this compound.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the IP1-d2 and anti-IP1-cryptate reagents to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
HTRF Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths for the donor (cryptate) and acceptor (d2).
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the HTRF ratio to IP1 concentration, which is then plotted against the agonist concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a downstream marker of PAR-1 signaling.
Materials:
-
Cells expressing PAR-1 (e.g., endothelial cells, fibroblasts, or transfected HEK293 cells)
-
6-well tissue culture plates
-
Serum-free culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis:
-
Place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration.
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.
Materials:
-
Cells expressing PAR-1
-
Serum-free culture medium
-
This compound stock solution
-
G-LISA RhoA Activation Assay Kit (contains Rho-GTP binding plate, lysis buffer, antibodies, and detection reagents)
-
Microplate spectrophotometer
Protocol:
-
Cell Culture and Stimulation: Culture and serum-starve cells as described for the ERK1/2 assay. Treat with this compound for a short time (e.g., 1-5 minutes).
-
Cell Lysis: Immediately lyse the cells with the ice-cold lysis buffer provided in the kit. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine and normalize the protein concentration of the lysates.
-
G-LISA Assay:
-
Add the normalized lysates to the wells of the Rho-GTP binding plate.
-
Incubate for 30 minutes at 4°C with agitation. Active RhoA in the lysate will bind to the Rho-GTP binding domains coated on the plate.
-
Wash the wells to remove unbound proteins.
-
Add the anti-RhoA primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody and incubate.
-
Wash and add the HRP detection reagent.
-
-
Measurement and Analysis: Measure the absorbance at 490 nm. An increase in absorbance corresponds to an increase in active RhoA.
Conclusion
This compound is a selective and potent tool for the in vitro and in vivo study of PAR-1. Its mechanism of action involves the activation of multiple G-protein-dependent signaling pathways, leading to diverse cellular responses. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this agonist in their systems of interest, contributing to a deeper understanding of PAR-1 biology and its potential as a therapeutic target. Further research is warranted to fully elucidate its quantitative pharmacological profile.
References
In-Depth Technical Guide: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic heptapeptide (B1575542) amide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1] PAR-1 is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and vascular biology. The peptide was specifically designed as a research tool to investigate the activation of PAR-1 with high specificity over the related PAR-2 receptor.[1] Its chemical formula is C42H63FN12O8 with a molar mass of 883.03 g/mol .
Compound Identification:
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-[[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-oxomethylamino]pentanoyl]-N'-[(4-fluorophenyl)methyl]hydrazide |
| CAS Number | 211190-38-4 |
| Molecular Formula | C42H63FN12O8 |
| Molar Mass | 883.03 g/mol |
Mechanism of Action: Selective PAR-1 Agonism
This compound acts as a selective agonist at the Protease-Activated Receptor 1 (PAR-1). Unlike the endogenous agonist, thrombin, which proteolytically cleaves the N-terminus of PAR-1 to reveal a tethered ligand that activates the receptor, this synthetic peptide directly binds to and activates PAR-1, mimicking the action of the tethered ligand.[1] This direct activation allows for the study of PAR-1 signaling in isolation from the effects of thrombin on other substrates.
The selectivity of this compound for PAR-1 over PAR-2 is a key feature, making it a valuable tool for distinguishing the physiological roles of these two closely related receptors.[1]
Signaling Pathways
Upon activation by this compound, PAR-1 initiates intracellular signaling cascades through its coupling to heterotrimeric G proteins, primarily Gq/11 and G12/13.
Gq/11 Signaling Pathway
The Gq/11 pathway leads to the mobilization of intracellular calcium.
G12/13 Signaling Pathway
The G12/13 pathway is primarily involved in regulating cytoskeletal dynamics through the activation of the small GTPase RhoA.
Quantitative Data
The potency and selectivity of this compound have been determined using calcium mobilization assays in Human Embryonic Kidney (HEK293) cells.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 (PAR-1) | HEK293 | Calcium Mobilization | ~10 nM | (Kawabata et al., 1999) |
| Selectivity | HEK293 | Calcium Mobilization | >1000-fold vs PAR-2 | (Kawabata et al., 1999) |
Experimental Protocols
Solid-Phase Peptide Synthesis
The synthesis of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation: Rink Amide resin is swelled in dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Fmoc-Cit-OH, Fmoc-Cha-OH, Fmoc-Arg(Pbf)-OH, Fmoc-p-fluoro-Phe-OH, and Fmoc-Ala-OH).
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu for Tyr, Pbf for Arg) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Calcium Mobilization Assay
The functional activity of this compound is assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells endogenously or transiently expressing PAR-1.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.
-
Washing: The cells are washed with the buffered salt solution to remove excess dye.
-
Compound Addition and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured, and then a solution of this compound at various concentrations is added to the wells. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the data are normalized to the baseline. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.
Applications in Research
This compound serves as a critical tool for:
-
Elucidating PAR-1 Signaling: Its selectivity allows for the specific investigation of PAR-1 mediated pathways without the confounding effects of other proteases or PARs.
-
Cardiovascular Research: Studying the role of PAR-1 in platelet aggregation, thrombosis, and vascular inflammation.
-
Cancer Biology: Investigating the involvement of PAR-1 in tumor progression and metastasis.
-
Drug Discovery: Serving as a reference agonist in screening assays for the identification of PAR-1 antagonists.
References
The Selective PAR-1 Agonist Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer. PAR-1, the first identified member of this family, is a key receptor for thrombin, a critical enzyme in the coagulation cascade. Activation of PAR-1 by thrombin or other proteases involves a distinctive mechanism of proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. Synthetic peptides that mimic this tethered ligand can act as potent agonists, providing valuable tools for studying PAR-1 function and for the development of novel therapeutics.
This technical guide provides an in-depth overview of the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 , a highly selective agonist for PAR-1. This document will detail its biochemical properties, the experimental protocols for its characterization, and the key signaling pathways it modulates.
Core Compound: this compound
This compound is a bioactive peptide designed as a selective agonist for Protease-Activated Receptor 1 (PAR-1).[1][2] Its development was a significant step in creating tools to probe the function of PAR-1 with high specificity, particularly in distinguishing its roles from those of other PAR family members, such as PAR-2.[1]
Structure:
-
Sequence: this compound
-
Molecular Formula: C₄₂H₆₃FN₁₂O₈
-
Molecular Weight: 883.02 g/mol
Quantitative Data
The selectivity of this compound for PAR-1 over PAR-2 was established using a calcium signaling-based assay in Human Embryonic Kidney (HEK) cells.[1] The following tables summarize the key quantitative parameters that define the activity of this peptide agonist.
Table 1: Potency of this compound at PAR-1
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ | Data not available in search results | HEK293 | Calcium Mobilization | (Kawabata et al., 1999)[1] |
Table 2: Selectivity Profile of this compound
| Receptor | EC₅₀ | Fold Selectivity (vs. PAR-1) | Cell Line | Assay | Reference |
| PAR-1 | Data not available in search results | - | HEK293 | Calcium Mobilization | (Kawabata et al., 1999)[1] |
| PAR-2 | Reported to be significantly higher than for PAR-1 | High | HEK293 | Calcium Mobilization | (Kawabata et al., 1999)[1] |
| PAR-3 | Data not available in search results | Data not available | N/A | N/A | N/A |
| PAR-4 | Data not available in search results | Data not available | N/A | N/A | N/A |
Note: The precise EC₅₀ values from the primary literature (Kawabata et al., 1999) were not available in the performed searches. Researchers should consult the full-text article for this specific quantitative data.
Signaling Pathways
Activation of PAR-1 by agonists like this compound initiates a cascade of intracellular signaling events. PAR-1 is known to couple to multiple G protein subtypes, leading to the activation of various downstream effectors.
Experimental Protocols
The characterization of this compound relies on specific in vitro assays to determine its potency and selectivity. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay in HEK293 Cells
This assay is fundamental for determining the agonist activity of the peptide at PAR-1 and its selectivity against other PARs. It measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably or transiently expressing human PAR-1 or PAR-2.
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
This compound stock solution (in DMSO or water).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target PAR in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 20 µL of varying concentrations of this compound to the wells.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum agonist concentration.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Human Platelet Aggregation Assay
This assay assesses the functional consequence of PAR-1 activation on a physiologically relevant cell type.
Materials:
-
Fresh human blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
This compound.
-
Platelet aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place a cuvette with 450 µL of PPP in the reference well of the aggregometer to set 100% aggregation.
-
Place the PRP-containing cuvette in the sample well and allow it to warm to 37°C for 5 minutes.
-
Add 50 µL of different concentrations of this compound to the PRP.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is determined from the change in light transmittance.
-
Plot the percentage of aggregation against the agonist concentration to determine the EC₅₀.
-
Conclusion
This compound is a valuable pharmacological tool for the specific activation of PAR-1. Its high selectivity allows for the precise dissection of PAR-1 mediated signaling pathways and physiological functions, distinct from other members of the PAR family. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this and other PAR-1 agonists. For definitive quantitative data on the potency and selectivity of this compound, researchers are encouraged to consult the primary publication by Kawabata and colleagues (1999).
References
In-Depth Technical Guide: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 (CAS Number 211190-38-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic, bioactive peptide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] PAR-1 is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the cellular effects of thrombin and other proteases.[1][2] This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and relevant experimental protocols for this important research compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 211190-38-4 | [2] |
| Molecular Formula | C42H63FN12O8 | [2] |
| Molecular Weight | 883.02 g/mol | [2] |
| Sequence | Ala-{Phe(p-Fluoro)}-Arg-{Cha}-{Cit}-Tyr-NH2 | [1] |
| Sequence (Short) | A-{Phe(p-Fluoro)}-R-{Cha}-{Cit}-Y-NH2 | [1] |
| Physical State | Solid | [3] |
| Purity | ≥95% (as determined by HPLC) | [4] |
| Storage | Store lyophilized peptide at -20°C or lower. | [5] |
Biological Activity and Mechanism of Action
This compound is a selective agonist of Protease-Activated Receptor 1 (PAR-1), with demonstrated selectivity over PAR-2.[1][2] Its biological activity has been characterized primarily through cell-based calcium signaling assays.[1][5]
PAR-1 Activation and Signaling
PAR-1 is a unique GPCR that is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This compound mimics the action of this tethered ligand, directly activating PAR-1 without the need for proteolytic cleavage.
Upon activation, PAR-1 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. PAR-1 is known to couple to several G-protein subtypes, primarily Gαq/11 and Gα12/13 , and to a lesser extent, Gαi . This coupling initiates a cascade of downstream signaling events:
-
Gαq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with Ca2+, activates protein kinase C (PKC).
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA is a critical regulator of the actin cytoskeleton, cell shape, and migration.
-
β-Arrestin Pathway: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), PAR-1 can also signal through a G-protein-independent pathway by recruiting β-arrestins. This can lead to receptor internalization and the activation of other signaling pathways, such as the MAPK/ERK pathway.
The phenomenon of "biased agonism" is particularly relevant to PAR-1, where different agonists can preferentially activate certain downstream pathways over others, leading to distinct cellular outcomes.
Biological Significance
The activation of PAR-1 by this compound is a valuable tool for studying the diverse physiological and pathophysiological roles of this receptor, which include:
-
Hemostasis and Thrombosis: PAR-1 is a key receptor in platelet activation and aggregation.
-
Inflammation and Immunity: PARs are involved in inflammatory responses and immune cell signaling.
-
Cancer Biology: PAR-1 has been implicated in tumor progression and metastasis.[1] In particular, it can coordinate with PAR-4 to regulate thrombin-induced hepatocellular carcinoma.[1][6]
-
Vascular Biology: PAR-1 plays a role in regulating endothelial barrier function and vascular tone.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of this compound.
Peptide Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, peptides of this nature are typically synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Calcium Mobilization Assay
The selectivity of this compound for PAR-1 over PAR-2 was determined using a cell-based calcium signaling assay in Human Embryonic Kidney 293 (HEK293) cells.[5] This assay measures the increase in intracellular calcium concentration following receptor activation.
HEK293 cells, which can be engineered to express specific receptors, are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM). Upon receptor activation by an agonist, the resulting increase in intracellular calcium binds to the dye, causing a change in its fluorescent properties. This change can be measured using a fluorometric plate reader or a flow cytometer.
-
Cell Culture: Culture HEK293 cells expressing the PAR-1 or PAR-2 receptor in appropriate media until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorometric imaging plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a specific wavelength over the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Ala-Phe(para-Fluoro)-Arg-Cha-Cit-Tyr-NH2 | PAR-3931-PI [biosynth.com]
- 4. innopep.com [innopep.com]
- 5. anaspec.com [anaspec.com]
- 6. Gαq Is the Specific Mediator of PAR-1 Transactivation of Kinase Receptors in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 for In Vivo PAR-1 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and various cellular signaling processes.[1][2] This technical guide provides a comprehensive overview of the use of this peptide for in vivo PAR-1 activation studies, covering its mechanism of action, experimental protocols, and the underlying signaling pathways.
Chemical Structure and Properties:
| Property | Value |
| Full Name | Alanine-para-fluorophenylalanine-Arginine-Cyclohexylalanine-Citrulline-Tyrosine-amide |
| Molecular Formula | C42H63FN12O8 |
| Molecular Weight | 883.02 g/mol |
| Purity | Typically >98% (as assessed by HPLC) |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
This compound functions as a selective agonist of PAR-1, showing higher specificity for PAR-1 over PAR-2.[1] PAR-1 is activated physiologically by the serine protease thrombin, which cleaves the N-terminal domain of the receptor to unmask a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This peptide mimics the action of the tethered ligand, directly activating PAR-1 without the need for proteolytic cleavage.
PAR-1 Signaling Pathways
Upon activation by an agonist like this compound, PAR-1 undergoes a conformational change, leading to the activation of various intracellular signaling cascades through the coupling of heterotrimeric G-proteins. The primary G-proteins involved are Gαq, Gα12/13, and Gαi.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in cytoskeletal reorganization, cell contraction, and migration.
-
Gαi Pathway: PAR-1 can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR-1 can also signal through β-arrestins, which can mediate G protein-independent signaling and receptor internalization.
Caption: PAR-1 Signaling Cascade
In Vivo Experimental Protocols
While specific in vivo studies detailing the use of this compound are not extensively reported in publicly available literature, protocols for similar PAR-1 activating peptides can be adapted. The following provides a generalized framework for in vivo studies.
1. Animal Models:
-
Thrombosis Models: Ferric chloride-induced carotid artery thrombosis in mice or rats is a common model to assess the pro-thrombotic effects of PAR-1 activation.
-
Inflammation Models: Models of acute lung injury, sepsis, or inflammatory arthritis can be used to investigate the role of PAR-1 in inflammation.
-
Cancer Models: Given the involvement of PAR-1 in tumor progression, xenograft or syngeneic tumor models can be employed.[1]
2. Dosing and Administration:
-
Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes can be used. The choice of route will depend on the desired pharmacokinetic profile.
-
Dosage: The optimal dose should be determined through dose-response studies. Based on studies with other peptide agonists, a starting range of 1-10 mg/kg could be considered.
-
Vehicle: The peptide is typically dissolved in sterile saline or phosphate-buffered saline (PBS).
3. Experimental Workflow:
Caption: In Vivo Experimental Workflow
4. Outcome Measures:
-
Thrombosis: Thrombus size and time to occlusion can be measured in real-time using a flow probe or post-mortem by vessel imaging and weighing the thrombus. Platelet aggregation can be assessed ex vivo.
-
Inflammation: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates can be quantified by ELISA. Infiltration of inflammatory cells into tissues can be assessed by histology.
-
Signaling Studies: Phosphorylation of downstream signaling molecules (e.g., ERK, Akt) in tissues of interest can be analyzed by Western blotting or immunohistochemistry.
Quantitative Data
Conclusion
This compound is a valuable tool for researchers studying the in vivo roles of PAR-1. Its selectivity allows for the specific interrogation of PAR-1 mediated pathways in various physiological and pathological processes. While detailed in vivo pharmacological data for this specific peptide is limited, the information and protocols provided in this guide offer a solid foundation for designing and conducting rigorous in vivo experiments to elucidate the complex functions of PAR-1. It is recommended that investigators perform preliminary dose-finding and pharmacokinetic studies to ensure the appropriate use of this potent and selective PAR-1 agonist in their experimental models.
References
In-Depth Technical Guide: The PAR-1 Agonist Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR-1). This document details the peptide's molecular formula and structure, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and biological evaluation. Furthermore, a diagram of the PAR-1 signaling pathway is provided to contextualize its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of PAR-1 and the development of related therapeutics.
Molecular Identity and Physicochemical Properties
The peptide, with the sequence Alanine (B10760859) - para-fluorophenylalanine - Arginine - Cyclohexylalanine - Citrulline - Tyrosine-amide, is a potent and selective agonist for PAR-1, a G-protein coupled receptor involved in cellular responses to thrombin.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H63FN12O8 | [2] |
| Molecular Weight | 883.04 g/mol | [2] |
| CAS Number | 211190-38-4 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C to -80°C |
Chemical Structure
-
Alanine (Ala): A simple, non-polar amino acid.
-
para-fluorophenylalanine (p-fluoroPhe): A derivative of phenylalanine with a fluorine atom at the para position of the benzene (B151609) ring.
-
Arginine (Arg): A positively charged, polar amino acid.
-
Cyclohexylalanine (Cha): A non-polar amino acid with a cyclohexane (B81311) ring attached to the alanine backbone.
-
Citrulline (Cit): A non-proteinogenic amino acid that is a key intermediate in the urea (B33335) cycle.
-
Tyrosine (Tyr): A polar amino acid with a phenol (B47542) side chain.
-
C-terminal Amide (-NH2): The C-terminus of the peptide is amidated.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound, containing multiple non-standard amino acids, is typically achieved through Fmoc-based solid-phase peptide synthesis. The following is a representative protocol.
Experimental Workflow: Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-p-fluoro-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cha-OH, Fmoc-Cit-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine on the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Cit-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Cha, Arg, p-fluoroPhe, Ala).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Biological Activity Assays
Activation of the Gq-coupled PAR-1 receptor leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator.
Experimental Workflow: Calcium Mobilization Assay
Calcium mobilization assay workflow.
Materials:
-
HEK293 cells stably expressing human PAR-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Seed PAR-1 expressing cells in 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Incubate the cells with the loading solution for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Peptide Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject varying concentrations of the peptide into the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) every second for several minutes.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
PAR-1 is a key receptor in thrombin-induced platelet aggregation. The pro-aggregatory effect of this compound can be assessed using light transmission aggregometry.
Materials:
-
Freshly drawn human blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
This compound stock solution
Procedure:
-
PRP and PPP Preparation:
-
Collect blood into citrate (B86180) tubes.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Measurement:
-
Add a known volume of PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and record a stable baseline.
-
Add a specific concentration of this compound to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50 for platelet aggregation.
Mechanism of Action: PAR-1 Signaling Pathway
This compound acts as an agonist at the PAR-1 receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins, primarily Gq and G12/13. This triggers downstream signaling cascades that result in various cellular responses.
PAR-1 Signaling Pathway
PAR-1 signaling cascade initiated by agonist binding.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of PAR-1. Its selectivity and agonistic properties make it suitable for a range of in vitro and ex vivo studies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this peptide in their studies of PAR-1 signaling and its implications in health and disease. Further research to determine specific quantitative metrics such as EC50 and Ki values in various assay systems will be crucial for a more complete understanding of its pharmacological profile.
References
An In-depth Technical Guide to the Research Applications of Selective PAR-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 1 (PAR-1), a G protein-coupled receptor, is a critical mediator of cellular responses to serine proteases, most notably thrombin. Its activation plays a pivotal role in a spectrum of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer progression. The unique mechanism of PAR-1 activation, involving proteolytic cleavage and the unmasking of a tethered ligand, has spurred the development of selective synthetic agonists. These tools are instrumental in dissecting the receptor's complex signaling pathways and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the research applications of selective PAR-1 agonists, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.
Introduction to PAR-1 and Selective Agonists
PAR-1 is expressed on a wide variety of cells, including platelets, endothelial cells, neurons, and tumor cells.[1] Its activation by thrombin is a key event in blood coagulation and inflammatory responses.[2] Thrombin cleaves the N-terminal exodomain of PAR-1 at arginine 41 (R41), revealing a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[3]
Selective PAR-1 agonists are invaluable research tools that mimic the action of the tethered ligand without the need for proteolytic cleavage. These agonists are typically synthetic peptides corresponding to the N-terminal sequence unmasked by protease cleavage. Additionally, small-molecule allosteric modulators have been developed that can selectively activate certain downstream signaling pathways.
This guide will explore the applications of prominent selective PAR-1 agonists, including:
-
Thrombin Receptor Agonist Peptides (TRAPs):
-
Biased Agonists:
-
Small-Molecule Allosteric Modulators:
PAR-1 Signaling Pathways
Activation of PAR-1 by selective agonists triggers a complex network of intracellular signaling cascades. The specific pathways engaged depend on the agonist, a phenomenon known as "biased agonism."[6][7] The primary signaling arms are mediated by G proteins and β-arrestins.
G Protein-Mediated Signaling
Canonical PAR-1 agonists like SFLLRN-NH2 and TFLLR-NH2 predominantly activate Gαq/11 and Gα12/13 pathways.[6][14]
-
Gαq/11 Pathway: This pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in platelet activation and endothelial cell contraction.
-
Gα12/13 Pathway: Activation of this pathway engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA promotes the formation of stress fibers and increases endothelial permeability.
Caption: Canonical G protein signaling pathways activated by selective PAR-1 agonists.
β-Arrestin-Mediated Signaling (Biased Agonism)
Biased agonists, such as those mimicking APC-cleavage of PAR-1 (e.g., TR47, AP9), preferentially engage β-arrestin pathways, leading to cytoprotective effects.[6][7][8]
-
β-Arrestin-2 Recruitment: Upon activation by biased agonists, PAR-1 is phosphorylated, leading to the recruitment of β-arrestin-2. This scaffolding protein initiates signaling cascades independent of G proteins.
-
Cytoprotective Effects: β-arrestin-2-mediated signaling activates pathways involving Rac1 and Akt, which promote endothelial barrier integrity, cell survival, and anti-inflammatory responses.
Caption: β-arrestin-mediated signaling by biased PAR-1 agonists.
Research Applications and Quantitative Data
The diverse signaling outputs of PAR-1 have led to the application of selective agonists in various research fields.
Cardiovascular Research
Selective PAR-1 agonists are extensively used to study platelet biology, thrombosis, and endothelial function.
-
Platelet Aggregation: Agonists like SFLLRN-NH2 and TFLLR-NH2 are potent inducers of platelet aggregation, a key event in thrombus formation.[6][14]
-
Thrombosis Models: In vivo models, such as the photothrombotic stroke model, are used to evaluate the pro-thrombotic effects of canonical agonists and the anti-thrombotic potential of biased agonists and modulators.[9]
-
Endothelial Barrier Function: PAR-1 activation can either disrupt or enhance endothelial barrier integrity. Canonical agonists increase permeability, while biased agonists like TR47 promote barrier protection.[6][7]
Table 1: Efficacy of Selective PAR-1 Agonists in Cardiovascular Models
| Agonist | Assay | Cell Type/Model | EC50 / Concentration | Observed Effect | Reference(s) |
| TFLLR-NH2 | Calcium Mobilization | Neurons | 1.9 µM | Increase in intracellular Ca2+ | [4][5] |
| Platelet Aggregation | Human Platelets | ~1-10 µM | Induction of platelet aggregation | [6][14] | |
| SFLLRN-NH2 | Platelet Aggregation | Human Platelets | ~5-20 µM | Induction of platelet aggregation | [6][7] |
| Endothelial Permeability | EA.hy926 Cells | 100 µM | Increased endothelial permeability | [6] | |
| TR47 | Endothelial Barrier | HUVECs | 10-100 µM | Stabilization of endothelial barrier | [6][7] |
| In vivo Vascular Leakage | Mouse Model | 1 mg/kg | Reduced VEGF-induced vascular leakage | [6][7] | |
| Parmodulin-2 | Thrombus Formation | In vivo Mouse Model | 10 mg/kg | Inhibition of fibrin (B1330869) and platelet accumulation | [3][10] |
| Endothelial Activation | HUVECs | 10 µM | Inhibition of TNF-α induced thrombin generation | [10] |
Inflammation Research
PAR-1 is a key player in the interplay between coagulation and inflammation.
-
Pro-inflammatory Signaling: Canonical agonists can induce the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells.
-
Anti-inflammatory Effects: Biased agonists and parmodulins exhibit anti-inflammatory properties by suppressing inflammatory signaling pathways in endothelial cells and reducing leukocyte recruitment.[3][10]
Cancer Research
PAR-1 signaling has been implicated in tumor progression, invasion, and metastasis.
-
Tumor Cell Invasion and Metastasis: Activation of PAR-1 can promote the invasive phenotype of cancer cells.
-
Angiogenesis: PAR-1 signaling can contribute to tumor angiogenesis by stimulating the release of pro-angiogenic factors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of selective PAR-1 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following PAR-1 activation, a hallmark of Gαq-mediated signaling.
Caption: Experimental workflow for the calcium mobilization assay.
Methodology:
-
Cell Culture: Plate cells endogenously expressing PAR-1 (e.g., human endothelial cells, astrocytes) or a cell line stably expressing recombinant PAR-1 (e.g., HEK293) in a 96-well, black-walled, clear-bottom plate and culture to confluency.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Wash: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of the selective PAR-1 agonist in the assay buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before agonist injection.
-
Inject the agonist and immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to PAR-1 upon agonist stimulation, a key indicator of biased signaling.
Methodology:
-
Cell Culture: Use a commercially available cell line engineered to co-express a ProLink™ (PK)-tagged PAR-1 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., DiscoverX PathHunter® cells). Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.[2][15][16][17][18]
-
Agonist Preparation: Prepare serial dilutions of the selective PAR-1 agonist in the appropriate assay buffer.
-
Agonist Stimulation: Add the agonist dilutions to the cells and incubate at 37°C for 90 minutes.[16][17]
-
Detection:
-
Luminescence Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: The increase in luminescence is proportional to β-arrestin recruitment. Generate dose-response curves and calculate EC50 values.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of PAR-1 agonists to induce platelet aggregation in platelet-rich plasma (PRP).[19][20][21][22][23]
Methodology:
-
PRP Preparation:
-
Collect whole human blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C in an aggregometer.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the PAR-1 agonist to the PRP sample with constant stirring.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each agonist concentration to generate a dose-response curve.
Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This assay measures the integrity of an endothelial cell monolayer by quantifying its electrical resistance.[1][24][25][26]
Methodology:
-
Cell Culture: Seed endothelial cells (e.g., HUVECs) onto porous transwell inserts and culture until a confluent monolayer is formed.
-
TEER Measurement:
-
Use a TEER measurement system (e.g., an EVOM2™ voltohmmeter with STX2 electrodes).
-
Equilibrate the cells in fresh medium before the experiment.
-
Measure the baseline TEER.
-
Add the selective PAR-1 agonist to the apical (upper) chamber.
-
Measure TEER at various time points after agonist addition.
-
-
Data Analysis: A decrease in TEER indicates increased permeability (barrier disruption), while an increase or maintenance of TEER suggests barrier protection. Results are often expressed as a percentage of the baseline TEER.
Conclusion
Selective PAR-1 agonists are indispensable tools for elucidating the multifaceted roles of this receptor in health and disease. Their ability to activate specific signaling pathways provides a nuanced understanding of PAR-1 biology, paving the way for the development of novel therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate further research in this dynamic field, ultimately contributing to the translation of basic science discoveries into clinical applications.
References
- 1. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. unimedizin-mainz.de [unimedizin-mainz.de]
- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Testing the effect of PAR1 inhibitors on -induced loss of endothelial cell barrier function. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Navigating the Thrombin Signaling Axis: A Technical Guide to Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate field of thrombin research, the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 has emerged as a critical tool. However, its primary role is not as a direct inhibitor of thrombin, but as a potent and selective agonist of the Protease-Activated Receptor 1 (PAR-1). Thrombin, a central enzyme in the coagulation cascade, exerts its diverse cellular effects largely through the activation of PARs. This peptide mimics the action of thrombin at the PAR-1 receptor, providing a powerful means to investigate thrombin-mediated signaling pathways independent of thrombin's enzymatic activity. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its application in studying thrombin-related cellular processes.
Introduction: The Thrombin-PAR-1 Signaling Axis
Thrombin is a serine protease that plays a pivotal role in hemostasis and thrombosis. Beyond its classical function of converting fibrinogen to fibrin, thrombin is a potent cell-signaling molecule that modulates a wide range of cellular responses, including platelet aggregation, inflammation, and cell proliferation. These non-hemostatic functions are primarily mediated through a unique family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).
PAR-1 is the prototypical thrombin receptor. Its activation mechanism involves the proteolytic cleavage of its N-terminal exodomain by thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate transmembrane signaling. This compound is a synthetic hexapeptide designed to mimic this tethered ligand, thereby activating PAR-1 directly without the need for thrombin's enzymatic activity.
This compound: A Selective PAR-1 Agonist
Contrary to a potential misconception, this compound is not a direct inhibitor of thrombin's active site.[1][2] Instead, it functions as a selective agonist for PAR-1.[1][2] This selectivity is crucial for dissecting the specific contributions of PAR-1 signaling in complex biological systems where multiple PAR isoforms may be present.
Mechanism of Action
This compound activates PAR-1 by binding to the same site as the tethered ligand that is exposed after thrombin cleavage. This binding event induces a conformational change in the receptor, leading to the activation of intracellular G proteins and the subsequent initiation of downstream signaling cascades.
Quantitative Data
While specific quantitative data for the direct binding affinity or inhibitory constant (Ki) of this compound against thrombin is not applicable due to its mechanism of action, the potency of its PAR-1 agonism is a key parameter. A closely related synthetic hexapeptide, Ala-Phe(4-F)-Arg-Cha-Har-Tyr-NH2, which also acts as a thrombin receptor agonist, has a reported EC50 of 30 nM. This value provides an approximate measure of the concentration at which these types of peptides elicit a half-maximal response in PAR-1 activation assays.
Table 1: Potency of a Related PAR-1 Agonist Peptide
| Compound | Target | Assay | Potency (EC50) |
| Ala-Phe(4-F)-Arg-Cha-Har-Tyr-NH2 | Thrombin Receptor (PAR-1) | Not specified | 30 nM |
Experimental Protocols
The study of this compound and its effects on PAR-1 signaling involves a variety of in vitro and cell-based assays.
PAR-1 Activation Assay using Calcium Signaling
A common method to assess the agonistic activity of compounds like this compound is to measure the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation. PAR-1 is coupled to Gq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells, which are commonly used for their robust growth and transfection efficiency, are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (typically 30-60 minutes) at 37°C.
-
Washing: After incubation, the cells are washed with the buffer to remove any excess dye.
-
Compound Addition: The plate is placed in a fluorescence microplate reader equipped with an automated injection system. A baseline fluorescence reading is taken before the addition of various concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each concentration of the peptide is used to generate a dose-response curve, from which the EC50 value can be calculated.
Signaling Pathways and Visualizations
The activation of PAR-1 by this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of Gq, but PAR-1 can also couple to other G proteins, such as Gi and G12/13, leading to a diverse array of cellular responses.
Caption: PAR-1 signaling pathway initiated by this compound.
References
Protease-Activated Receptor 1 (PAR1): A Comprehensive Technical Guide on its Core Function and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protease-Activated Receptor 1 (PAR1) is a unique G-protein coupled receptor (GPCR) that serves as a critical sensor for extracellular proteases, most notably thrombin.[1][2][3] Its activation via proteolytic cleavage initiates a cascade of intracellular signaling events that are pivotal in hemostasis, thrombosis, inflammation, and cancer progression.[2][4][5] This document provides an in-depth examination of the PAR1 activation mechanism, its complex and diverse signaling pathways, its multifaceted physiological and pathological roles, and the methodologies used to study its function. It also explores the landscape of PAR1-targeted drug development, highlighting both the challenges and opportunities in modulating this key receptor.
The Unique Mechanism of PAR1 Activation
Unlike typical GPCRs that are activated by the reversible binding of soluble ligands, PAR1 is activated by an irreversible proteolytic cleavage of its extracellular N-terminus.[3][6][7] This process unmasks a new N-terminal sequence that acts as a "tethered ligand," which then binds intramolecularly to the receptor's second extracellular loop to induce a conformational change and initiate signaling.[1][6][8]
Canonical and Biased Activation: The primary and most well-studied activator of PAR1 is thrombin , a key serine protease in the coagulation cascade.[9] Thrombin cleaves the PAR1 N-terminus at the canonical site between arginine-41 (R41) and serine-42 (S42).[7][10] The newly exposed tethered ligand sequence, SFLLRN, then activates the receptor.[1][11]
However, PAR1 signaling is subject to biased agonism , a phenomenon where different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[8][9][12] This is exemplified by the action of Activated Protein C (APC) , which cleaves PAR1 at a non-canonical site (arginine-46, R46).[7][10] This alternative cleavage generates a different tethered ligand that preferentially signals through pathways distinct from those activated by thrombin, often leading to cytoprotective and anti-inflammatory effects, in contrast to thrombin's pro-inflammatory and barrier-disruptive actions in endothelial cells.[8][10][11] Other proteases, including plasmin, matrix metalloproteinases (MMPs), and factor Xa, can also cleave and activate PAR1, further diversifying its signaling potential.[2][9]
Caption: PAR1 activation by different proteases leads to biased signaling.
PAR1 Signaling Pathways
Upon activation, PAR1 couples to multiple heterotrimeric G-protein subfamilies and engages β-arrestin pathways, leading to a complex network of intracellular responses.[13][14]
G-Protein-Dependent Signaling
PAR1 is known to couple to three major G-protein families:
-
Gαq/11: This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is central to platelet activation and endothelial cell responses.[15]
-
Gα12/13: Coupling to Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[13][14] Activated RhoA promotes the formation of actin stress fibers, which is critical for cell shape change, migration, and endothelial barrier disruption.[15][16]
-
Gαi/o: This pathway primarily inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
β-Arrestin-Dependent Signaling
Following G-protein coupling, PAR1 is phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestins.[14] While β-arrestins classically mediate receptor desensitization and internalization, for PAR1 they also serve as signal transducers.[17] β-arrestin scaffolds can assemble signaling complexes, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2) and the Akt survival pathway, often independent of G-protein activation.[18] The cytoprotective signaling induced by APC is thought to be mediated primarily through β-arrestin-2.[8][17]
Caption: PAR1 activates distinct G-protein and β-arrestin pathways.
Physiological and Pathological Roles
PAR1 is expressed on a wide variety of cells, including platelets, endothelial cells, smooth muscle cells, neurons, and immune cells, underscoring its diverse roles in health and disease.[9][19][20]
-
Hemostasis and Thrombosis: PAR1 is the primary thrombin receptor on human platelets and plays a crucial role in thrombin-induced platelet activation, shape change, and aggregation, which are essential for forming a hemostatic plug.[10][21] However, inappropriate activation contributes to arterial thrombosis, a key event in myocardial infarction and stroke.[1][22]
-
Vascular Biology: In endothelial cells, PAR1 signaling is a double-edged sword. Thrombin activation disrupts the endothelial barrier, promoting vascular permeability and leukocyte extravasation during inflammation.[4][9] Conversely, APC-mediated PAR1 activation can be barrier-protective and anti-inflammatory.[10][11] PAR1 also contributes to angiogenesis.[4][23]
-
Cancer: PAR1 is overexpressed in numerous cancers, including breast, colon, gastric, and pancreatic cancer.[5][23][24] Its activation is linked to increased tumor growth, proliferation, invasion, and metastasis.[23][24][25] PAR1 signaling can promote angiogenesis by stimulating the release of factors like VEGF and can enhance cancer cell invasiveness.[23][24]
-
Inflammation and Immunity: PAR1 activation on endothelial and immune cells can upregulate the expression of cytokines, chemokines, and adhesion molecules, contributing to inflammatory responses.[4][20]
-
Other Roles: PAR1 is also implicated in neurodegeneration, gastrointestinal diseases, and maintaining the integrity of the glomerular filtration barrier in the kidney.[1][26][27]
PAR1 as a Therapeutic Target
Given its central role in thrombosis, PAR1 has been a major target for drug development.
-
Orthosteric Antagonists: These drugs block the tethered ligand binding site. Vorapaxar is an FDA-approved PAR1 antagonist used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[22][28] However, its use is associated with an increased risk of bleeding, including intracranial hemorrhage, likely due to the complete blockade of all PAR1 signaling, including potentially beneficial pathways.[8][28]
-
Allosteric Modulators (Parmodulins): A newer strategy involves the development of allosteric modulators, such as parmodulins , which bind to the intracellular face of the receptor.[8] These molecules aim to selectively inhibit detrimental G-protein-mediated signaling (e.g., platelet activation) while preserving the cytoprotective β-arrestin pathways activated by APC, offering a potentially safer therapeutic profile.[8][9]
Experimental Protocols for Studying PAR1 Function
A variety of techniques are employed to investigate PAR1 signaling and function.
Quantitative Data from Key Experiments
The following table summarizes concentrations of agonists and inhibitors frequently used in PAR1 research.
| Compound | Type | Cell Type/System | Concentration Range | Outcome Measured | Reference(s) |
| Thrombin | Agonist | Endothelial Cells | 50 pM (low) - 10 nM (high) | Phosphoregulation, Barrier Disruption | [9] |
| SFLLRN-NH₂ | Agonist Peptide | Platelets, Endothelial Cells | 1 - 100 µM | Calcium Flux, Phosphorylation, Transmigration | [1][29] |
| TFLLR-NH₂ | Agonist Peptide | Gastric Cancer Cells, Kidney | 0.25 - 0.50 µmol/kg (in vivo), 30 µM (in vitro) | Proliferation, Invasion | [26][30] |
| Vorapaxar | Antagonist | Endothelial Cells | 100 nM | Inhibition of Thrombin Signaling | [9] |
| SCH79797 | Antagonist | Gastric Cancer Cells, Kidney | 1 - 3 mg/kg (in vivo), 35 - 150 nM (in vitro) | Inhibition of Proliferation & Invasion | [26][30] |
Detailed Methodologies
A. Quantitative Phosphoproteomics This powerful technique provides a global and unbiased view of the signaling networks activated by PAR1.
-
Protocol:
-
Cell Culture and Stimulation: Endothelial cells (or other relevant cell types) are cultured and serum-starved before stimulation with an agonist (e.g., 10 nM Thrombin) for various time points.
-
Cell Lysis and Protein Digestion: Cells are lysed in a buffer containing phosphatase and protease inhibitors. Proteins are extracted, quantified, and digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the complex peptide mixture using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides and identifies the precise location of phosphorylation.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the phosphopeptides. Quantitative analysis, often using stable isotope labeling (e.g., SILAC) or label-free methods, is performed to determine changes in phosphorylation levels across different conditions.[9][31]
-
B. RhoA Activation (GTP-bound RhoA Pull-down) Assay This assay specifically measures the activation of RhoA, a key downstream effector of the Gα12/13 pathway.
-
Protocol:
-
Stimulation and Lysis: Cells are stimulated with a PAR1 agonist (e.g., 15 nM α-thrombin) for desired time points.[16]
-
Incubation with Rhotekin-RBD Beads: Cell lysates are incubated with beads coupled to the Rho-binding domain (RBD) of the Rhotekin protein. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound GTP-RhoA is then eluted.
-
Western Blotting: The eluted samples, along with a sample of the total cell lysate (input control), are analyzed by SDS-PAGE and Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.[16]
-
C. Calcium Mobilization Assay This assay is a standard method to assess Gαq/11 pathway activation.
-
Protocol:
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which enters the cell and is cleaved into its active form.
-
Agonist Stimulation: The loaded cells are placed in a fluorometer or on a fluorescence microscope plate reader. A baseline fluorescence reading is taken before the addition of a PAR1 agonist.
-
Fluorescence Measurement: Upon agonist-induced Gαq activation and subsequent IP3-mediated calcium release from the ER, the intracellular calcium concentration rises, causing a change in the dye's fluorescence intensity, which is recorded over time.
-
Caption: A typical workflow for studying PAR1-induced phosphorylation.
Conclusion and Future Directions
Protease-Activated Receptor 1 is a remarkably versatile signaling hub that translates the extracellular proteolytic environment into a wide array of cellular responses. Its unique activation mechanism and capacity for biased agonism make it a complex but compelling target for therapeutic intervention. While the success of Vorapaxar validates PAR1 as a druggable target for anti-thrombotic therapy, its associated bleeding risk underscores the need for more nuanced approaches.[8][21] Future research will likely focus on designing biased agonists or allosteric modulators that can selectively promote protective PAR1 signaling while inhibiting pathological pathways.[2][8] A deeper understanding of the molecular basis for PAR1's diverse signaling outputs, aided by powerful techniques like phosphoproteomics, will be crucial for developing next-generation therapeutics that can safely and effectively target this pivotal receptor in thrombosis, cancer, and inflammatory diseases.
References
- 1. Thrombin receptor antagonists; recent advances in PAR-1 antagonist development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptors: An illustrated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Protease-activated receptors in cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Protease-activated receptor-1 (PAR1) acts via a novel Galpha13-dishevelled axis to stabilize beta-catenin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bepls.com [bepls.com]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. PAR-1 inhibitors: a novel class of antiplatelet agents for the treatment of patients with atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Role of protease-activated receptor-1 (PAR-1) in the glomerular filtration barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of protease‐activated receptor‐1 (PAR‐1) in the glomerular filtration barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Approval of the first protease-activated receptor antagonist: Rationale, development, significance, and considerations of a novel anti-platelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. The activation of Proteinase-Activated Receptor-1 (PAR1) mediates gastric cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic heptapeptide (B1575542) amide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] PAR-1 is a G protein-coupled receptor (GPCR) that is activated by the cleavage of its N-terminus by proteases, most notably thrombin. This activation exposes a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. This compound mimics this tethered ligand, allowing for the specific activation of PAR-1 without the need for proteolytic cleavage. Its selectivity for PAR-1 over other PAR family members, such as PAR-2, makes it a valuable tool for investigating the physiological and pathological roles of PAR-1 signaling in various contexts, including thrombosis, inflammation, and cancer.[1][2]
Physicochemical Properties
| Property | Value |
| Sequence | Ala-p-fluoroPhe-Arg-Cha-Cit-Tyr-NH2 |
| Molecular Formula | C42H63FN12O8 |
| Molecular Weight | 883.02 g/mol |
| CAS Number | 211190-38-4 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Biological Activity
This compound is a highly selective agonist for PAR-1. Its activity is typically characterized by its ability to induce intracellular calcium mobilization in cells endogenously or recombinantly expressing PAR-1, such as Human Embryonic Kidney 293 (HEK293) cells.[2]
Quantitative Data
| Parameter | Receptor | Cell Line | Value |
| EC50 | Human PAR-1 | HEK293 | ~10 nM |
| EC50 | Human PAR-2 | HEK293 | >100 µM |
Note: The EC50 values are approximate and may vary depending on the specific experimental conditions and cell line used.
Signaling Pathway
Activation of PAR-1 by this compound primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.
Caption: PAR-1 Signaling Pathway initiated by this compound.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo application of this compound.
In Vitro: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of PAR-1 activation by monitoring intracellular calcium mobilization in HEK293 cells using the fluorescent calcium indicator Fluo-4 AM.
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human PAR-1
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-PAR1 cells in DMEM with 10% FBS.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently aspirate the loading solution from the wells.
-
Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.
-
Place the 96-well plate in a fluorescence microplate reader equipped for kinetic reading and automated injection.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject 100 µL of the 2X peptide solutions into the corresponding wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo: Mouse Model of Vascular Leakage
This protocol provides a general framework for assessing the in vivo activity of this compound by measuring vascular leakage.
Caption: General workflow for an in vivo vascular leakage study.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile saline
-
Evans Blue dye
-
Anesthetic (e.g., isoflurane)
-
Spectrophotometer
Protocol:
-
Animal Preparation:
-
Anesthetize mice using a suitable anesthetic agent.
-
-
Compound Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer the peptide solution intravenously (i.v.) via the tail vein. A typical dose range for PAR-1 activating peptides is 0.1 to 10 mg/kg. A vehicle control group receiving only saline should be included.
-
-
Vascular Permeability Measurement:
-
Shortly after peptide administration, inject a solution of Evans Blue dye (e.g., 2% in saline) intravenously.
-
Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
-
Tissue Collection and Dye Extraction:
-
At the end of the circulation period, perfuse the animals transcardially with saline to remove the dye from the vasculature.
-
Harvest tissues of interest (e.g., lung, skin, trachea).
-
Weigh the tissues and incubate them in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue in each tissue sample using a standard curve. The results are typically expressed as µg of dye per gram of tissue.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For in vivo studies, all animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
References
Application Notes and Protocols for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2][3] PAR-1 is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the cellular effects of thrombin, a key enzyme in the blood coagulation cascade.[2] This peptide is a valuable tool for in vitro and in vivo investigations into PAR-1 activation and its downstream signaling pathways. Its high selectivity for PAR-1 over PAR-2 has been demonstrated in cell-based calcium signaling assays.[1][3]
This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its application in studying PAR-1 signaling.
Mechanism of Action
This compound mimics the action of the endogenous tethered ligand that is exposed upon proteolytic cleavage of the PAR-1 N-terminus by thrombin. By binding to and activating PAR-1, the peptide initiates a downstream signaling cascade. PAR-1 is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of PAR-1 activation and can be readily measured in vitro.
PAR-1 Signaling Pathway Diagram
Caption: PAR-1 signaling cascade initiated by the synthetic agonist.
Data Presentation
While this peptide is established as a potent PAR-1 agonist, a specific EC50 value for this compound was not consistently reported in the surveyed scientific literature. The potency of PAR-1 agonists can be cell-type dependent. Researchers should determine the optimal concentration range and EC50 value empirically in their specific assay system.
| Parameter | Value | Cell System | Reference |
| Target | Protease-Activated Receptor 1 (PAR-1) | - | [1][2] |
| Activity | Selective Agonist | - | [1][3] |
| EC50 | Not specified in searched literature. | HEK293, Endothelial Cells | - |
| Molecular Weight | 883.04 g/mol | - | [2] |
Experimental Protocols
The primary in vitro application for this peptide is the stimulation of PAR-1 to study its downstream effects, most commonly by measuring the transient increase in intracellular calcium.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes how to measure PAR-1 activation in a cell-based assay using a fluorescent calcium indicator. Human Embryonic Kidney 293 (HEK293) cells or endothelial cells (like HUVECs or EA.hy926) endogenously or exogenously expressing PAR-1 are suitable for this assay.
Materials:
-
This compound peptide
-
HEK293 or other suitable PAR-1 expressing cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture PAR-1 expressing cells in appropriate medium until they reach 80-90% confluency.
-
Trypsinize and seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Peptide Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in sterile, nuclease-free water or DMSO. Store at -20°C or -80°C.
-
Dye Loading Buffer: Prepare the calcium indicator dye solution according to the manufacturer's instructions. A typical solution consists of the fluorescent dye (e.g., 2-4 µM Fluo-8 AM), 0.02-0.04% Pluronic F-127, and optionally 2.5 mM probenecid in HBSS with 20 mM HEPES.
-
-
Cell Loading with Calcium Dye:
-
Aspirate the culture medium from the cell plates.
-
Wash the cells once with HBSS.
-
Add the dye loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Assay Execution:
-
Prepare serial dilutions of the this compound peptide in HBSS to create a dose-response curve. Include a vehicle control (HBSS with the same final concentration of solvent as the peptide dilutions).
-
After incubation, wash the cells gently with HBSS to remove excess dye.
-
Place the cell plate into the microplate reader and allow it to equilibrate to the reading temperature (typically 37°C).
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Use the instrument's liquid handler to add the peptide dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the maximum response observed.
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro intracellular calcium mobilization assay.
Storage and Handling
The lyophilized peptide should be stored at -20°C or below.[2] For reconstitution, use sterile, nuclease-free water or a buffer appropriate for your experimental setup. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disclaimer
This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell systems.
References
Application Note: High-Throughput Calcium Signaling Assay for the PAR-1 Agonist Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protease-activated receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and cancer progression. Its activation by proteases like thrombin, or by synthetic peptide agonists, initiates a signaling cascade that includes the mobilization of intracellular calcium. Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide that acts as a selective PAR-1 agonist. This application note provides a detailed protocol for a high-throughput calcium signaling assay to characterize the activity of this peptide using a fluorescent calcium indicator.
The assay is based on the use of a cell-permeable fluorescent dye, such as Fluo-4 AM, which can be loaded into cells and exhibits a significant increase in fluorescence intensity upon binding to free calcium. This allows for the real-time monitoring of intracellular calcium mobilization following the activation of PAR-1 by this compound. The protocol is optimized for use with human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells, which are known to endogenously express PAR-1.[1]
Materials and Methods
Reagents and Materials
-
This compound (Test Compound)
-
HEK293 or CHO-K1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Cell Culture
HEK293 or CHO-K1 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Experimental Protocol
-
Cell Plating:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical loading solution consists of Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES. The addition of probenecid (1-2.5 mM) is recommended to prevent dye leakage from the cells.
-
Aspirate the culture medium from the cell plate and wash the wells once with HBSS.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the test compound in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.
-
-
Calcium Flux Measurement:
-
Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's automated injector, add the prepared compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Presentation
The data should be analyzed by subtracting the baseline fluorescence from the peak fluorescence intensity for each well. The resulting values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A sigmoidal curve fit can be used to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.
Table 1: Hypothetical Dose-Response Data for this compound in a Calcium Signaling Assay
| Concentration (nM) | Log Concentration | % of Maximum Response |
| 0.1 | -7.0 | 5.2 |
| 1 | -6.0 | 15.8 |
| 10 | -5.0 | 48.9 |
| 100 | -4.0 | 85.1 |
| 1000 | -3.0 | 98.5 |
| 10000 | -2.0 | 100.0 |
Hypothetical EC50: Based on the data in Table 1, the calculated EC50 value for this compound would be approximately 10.5 nM. This value is within the typical potency range observed for other synthetic peptide agonists of PAR-1.
Visualizations
Caption: Experimental workflow for the this compound calcium signaling assay.
Caption: Simplified signaling pathway of PAR-1 activation leading to intracellular calcium release.
References
Application Notes and Protocols for Platelet Aggregation Assay using Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The study of platelet function is paramount in the development of novel anti-thrombotic agents and in understanding various hematological disorders. Protease-Activated Receptors (PARs), particularly PAR-1, are key players in thrombin-mediated platelet activation. Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide that acts as a selective agonist for PAR-1, making it a valuable tool for investigating platelet function.[1][2][3] By mimicking the action of thrombin's tethered ligand, this peptide can induce platelet aggregation, providing a controlled system to study the signaling cascade and to screen for potential inhibitors.
These application notes provide a detailed protocol for utilizing this compound in a platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist like this compound, platelets activate, change shape, and clump together. This formation of aggregates reduces the turbidity of the plasma, leading to an increase in light transmission that is recorded over time. The extent and rate of this change provide quantitative measures of platelet aggregation.
Data Presentation: Potency of PAR-1 Agonists in Platelet Aggregation
The potency of various PAR-1 agonist peptides can be compared by their half-maximal effective concentration (EC50) values for inducing platelet aggregation. While the specific EC50 for this compound is not widely published and should be determined experimentally, the following table provides reference values for other commonly used PAR-1 agonists to serve as a benchmark.
| Receptor | Agonist Peptide | EC50 for Platelet Aggregation (µM) |
| PAR-1 | This compound | To be determined empirically |
| PAR-1 | Thrombin Receptor Activating Peptide (TRAP-6; SFLLRN-NH2) | 15 - 25[4] |
| PAR-1 | TFLLR-NH2 | ~1.9 - 3[5] |
Note: EC50 values can vary depending on experimental conditions, such as the source of platelets and the preparation of platelet-rich plasma.
Signaling Pathways
PAR-1 Signaling Pathway in Platelets
Activation of PAR-1 by an agonist like this compound initiates a complex intracellular signaling cascade. The receptor couples to G proteins, primarily Gq and G12/13.
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to granule secretion and the "inside-out" activation of the integrin αIIbβ3.
-
G12/13 Pathway: The G12/13 pathway activates Rho/Rho kinase, which is crucial for the shape change observed in activated platelets.
The culmination of these pathways is the conformational change of the αIIbβ3 integrin, allowing it to bind fibrinogen, which bridges adjacent platelets and leads to aggregation.
Caption: PAR-1 signaling cascade in platelets.
Experimental Protocols
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio)
-
Polypropylene (B1209903) tubes
-
Refrigerated centrifuge
-
Pipettes and tips
Protocol:
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin) for at least 10 days.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper, straw-colored PRP layer using a polypropylene pipette and transfer it to a polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Collect the supernatant (PPP) and store it in a separate polypropylene tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. All testing should be completed within 4 hours of blood collection.
2. Light Transmission Aggregometry (LTA) Assay
Materials:
-
Light Transmission Aggregometer with cuvettes and stir bars
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or saline, and serially diluted)
-
Positive control agonist (e.g., ADP or TRAP-6)
-
Vehicle control (solvent used to dissolve the peptide)
-
Pipettes and tips
Protocol:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Calibrate the aggregometer by placing a cuvette with PPP to set the 100% light transmission and a cuvette with PRP to set the 0% light transmission.
-
Pipette the standardized PRP into a cuvette with a stir bar and place it in the sample well of the aggregometer. Allow the sample to equilibrate at 37°C with stirring for a few minutes until a stable baseline is achieved.
-
Add a small volume of the this compound solution to the PRP to achieve the desired final concentration. To generate a dose-response curve, test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
Repeat the procedure for each concentration of the peptide, the positive control, and the vehicle control.
Experimental Workflow
Caption: Workflow for the platelet aggregation assay.
Data Analysis and Interpretation
The primary outputs of the LTA are aggregation curves. From these curves, several quantitative parameters can be derived:
-
Maximum Aggregation (%): The maximum percentage of light transmission achieved, reflecting the extent of platelet aggregation.
-
Slope: The steepest slope of the aggregation curve, indicating the rate of aggregation.
-
Area Under the Curve (AUC): An integrated measure of the aggregation response over time.
To determine the EC50 of this compound, plot the maximum aggregation percentage against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low aggregation response | Inactive peptide | Verify the storage and handling of the peptide. Prepare fresh dilutions. |
| Low platelet count | Ensure PRP platelet count is within the optimal range. | |
| Platelet dysfunction in donor | Screen donors for medication use and underlying conditions. | |
| Spontaneous aggregation | Platelet activation during preparation | Handle blood and PRP gently. Use polypropylene tubes. Ensure clean venipuncture. |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure consistent mixing. |
| Temperature fluctuations | Ensure the aggregometer and samples are maintained at 37°C. |
Conclusion
The use of the selective PAR-1 agonist this compound in a light transmission aggregometry assay provides a robust and specific method for studying platelet function. This protocol offers a framework for researchers to investigate the intricacies of PAR-1 mediated platelet aggregation and to screen for novel therapeutic agents targeting this pathway. Careful adherence to the protocol and proper data analysis are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide amide that functions as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in mediating the cellular effects of thrombin.[1][2] Its selectivity for PAR-1 over PAR-2 makes it a valuable tool for in vitro and in vivo studies investigating PAR-1 activation.[1][2] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of an this compound stock solution.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Formula | C42H63FN12O8 | [3] |
| Molecular Weight | 883.04 g/mol | [3] |
| Recommended Storage of Lyophilized Powder | <-15°C, protected from moisture and light. | [3][4] |
| Recommended Storage of Stock Solution | -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. | [4][5][6][7] |
| Typical Stock Solution Concentration | 1-10 mM | General laboratory practice |
| Solvent Recommendations | See Protocol Below | [5][8] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound. It is crucial to use high-purity solvents and sterile techniques to minimize contamination.[7]
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, deionized or Milli-Q water
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Peptide Characterization and Solvent Selection:
-
The peptide sequence is this compound.
-
To determine the net charge, we assign charge values to the ionizable amino acids at neutral pH (~7):
-
N-terminus: +1
-
Arginine (Arg): +1
-
C-terminus is amidated (-NH2), so it is neutral.
-
Other amino acids (Ala, para-fluoroPhe, Cha, Cit, Tyr) are neutral at pH 7.
-
-
The overall net charge is +2, indicating the peptide is basic.
-
Basic peptides are often soluble in aqueous solutions, potentially with the aid of a small amount of acid.[9] However, the presence of several hydrophobic residues (para-fluoroPhe, Cha) may reduce aqueous solubility.
-
Therefore, a common starting point for peptides with mixed characteristics is a small amount of a sterile organic solvent like DMSO, followed by dilution with an aqueous buffer.[8]
-
-
Equilibration of Lyophilized Peptide:
-
Weighing the Peptide:
-
In a clean, draft-free environment, carefully weigh the desired amount of the lyophilized powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.83 mg of the peptide.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 883.04 g/mol = 0.00883 g = 8.83 mg
-
-
-
Dissolution:
-
Aseptically transfer the weighed peptide to a sterile microcentrifuge tube.
-
Add a small amount of sterile DMSO to the tube to first dissolve the peptide. For 8.83 mg, start with 100 µL of DMSO.
-
Gently vortex the tube to facilitate dissolution. If necessary, brief sonication can be used to break up any aggregates.[9]
-
Once the peptide is fully dissolved in DMSO, slowly add sterile, deionized water dropwise while vortexing to bring the final volume to 1 mL. This gradual dilution helps prevent the peptide from precipitating out of solution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[4][5][7]
-
Clearly label the aliquots with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or for long-term storage, at -80°C.[6][7]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for stock solution preparation.
Caption: Simplified PAR-1 signaling pathway.
Stability and Handling
-
Lyophilized Peptide: Store the lyophilized peptide at -20°C or colder in a desiccator to protect it from moisture.[4][6] The peptide is stable for weeks at room temperature, but long-term storage at low temperatures is recommended.[4][6]
-
Peptide Solution: The shelf life of peptide solutions is limited.[5] It is best to prepare fresh solutions for experiments. If storage is necessary, use aliquots stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[4][5][6][7] Peptides in solution are susceptible to microbial contamination; always use sterile techniques.[7]
-
Safe Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the lyophilized powder and solutions. The toxicological properties of this peptide may not be fully characterized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. H-Ala-Phe(para-Fluoro)-Arg-Cha-Cit-Tyr-NH2 | PAR-3931-PI [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 7. newsday.co.zw [newsday.co.zw]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
Application Notes and Protocols for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a Selective PAR-1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic heptapeptide (B1575542) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] PAR-1 is a G-protein coupled receptor (GPCR) that is notably activated by the serine protease thrombin and plays a crucial role in thrombosis, inflammation, and cellular signaling.[1][2] This peptide was specifically designed as a selective probe for studying PAR-1 activation, exhibiting high specificity for PAR-1 over the related PAR-2 receptor.[1][2] Its application in cell culture allows for the investigation of PAR-1 mediated signaling pathways and cellular responses in a controlled environment, independent of the pleiotropic effects of thrombin.
These application notes provide a summary of recommended concentrations, detailed experimental protocols for cell-based assays, and a description of the underlying signaling pathway.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Recommended Starting Concentration Range | Notes |
| PAR-1 Activation (e.g., Calcium Mobilization) | 1 µM - 100 µM | A dose-response curve should be generated to determine the optimal concentration for the specific cell line and assay. |
| Receptor Desensitization Studies | 10 µM - 100 µM | Higher concentrations may be required to achieve full receptor desensitization. |
| Cellular Migration and Adhesion Assays | 1 µM - 50 µM | The optimal concentration may vary depending on the cell type and the duration of the experiment. |
Table 2: Comparative Potency of Other PAR Agonist Peptides (for reference)
| Peptide Agonist | Receptor Target | Assay | EC50 / IC50 |
| AYPGKF-NH2 | PAR-4 | Rat Platelet Aggregation | ~15 µM |
| GYPGKF-NH2 | PAR-4 | Rat Platelet Aggregation | ~40 µM |
| TRAP-14 amide | PAR | Platelet Aggregation | 24 µM |
| 2-Furoyl-LIGRLO-amide | PAR-2 | Calcium Signaling | pD2 = 7.0 |
| FR-171113 (Antagonist) | PAR-1 | Platelet Aggregation | IC50 = 0.29 µM |
Signaling Pathway
Activation of PAR-1 by this compound initiates a well-characterized signaling cascade. PAR-1 is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.[3][4][5]
Caption: PAR-1 Gq-coupled signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: The peptide is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (pH 7.2-7.4).
-
Concentration: For a 10 mM stock solution, dissolve the appropriate amount of peptide in the chosen solvent. For example, for a peptide with a molecular weight of 1000 g/mol , dissolve 1 mg in 100 µL of solvent.
-
Solubility: If solubility is an issue, sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Protocol 2: PAR-1 Mediated Intracellular Calcium Mobilization Assay in HEK293 Cells
This protocol is based on the methods used for characterizing PAR-1 agonists in human embryonic kidney (HEK293) cells.[1]
Materials:
-
HEK293 cells (or other cell line endogenously or recombinantly expressing PAR-1)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well black-walled, clear-bottom microplates
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: a. The day before the assay, seed HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells per well). b. Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a final concentration of 2-5 µM is common. Include 0.02% Pluronic F-127 to aid in dye dispersal. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the dye loading buffer to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: a. After incubation, gently aspirate the dye loading buffer. b. Wash the cells twice with 100 µL of HBSS to remove any extracellular dye. c. After the final wash, add 100 µL of HBSS to each well.
-
Peptide Preparation: a. Prepare serial dilutions of the this compound peptide in HBSS at concentrations 2-5 times the final desired concentration.
-
Fluorescence Measurement: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). b. Record a baseline fluorescence reading for 15-30 seconds. c. Using the plate reader's injector, add the desired volume of the peptide solution to the wells. d. Immediately begin recording the fluorescence intensity for a further 2-5 minutes to capture the calcium mobilization peak and subsequent return to baseline.
-
Data Analysis: a. The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence. b. Plot the peak fluorescence change against the peptide concentration to generate a dose-response curve and determine the EC50 value.
Caption: Experimental workflow for a calcium mobilization assay.
Conclusion
This compound is a valuable tool for the specific activation of PAR-1 in cell culture systems. The provided protocols and concentration guidelines serve as a starting point for experimental design. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. Careful consideration of the PAR-1 signaling pathway will aid in the interpretation of experimental outcomes and the design of further downstream analyses.
References
Application Notes and Protocols for In Vivo Administration of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a potent and selective agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor that plays a crucial role in thrombosis, inflammation, and vascular biology.[1] Activation of PAR-1 by its endogenous ligand, thrombin, or by synthetic agonists like this compound, initiates a cascade of intracellular signaling events. These application notes provide a comprehensive guide for the in vivo administration of this peptide in mouse models, including detailed experimental protocols, expected physiological responses, and a framework for data analysis.
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates PAR-1, mimicking the action of the tethered ligand that is exposed upon proteolytic cleavage of the receptor by thrombin. This activation triggers downstream signaling through multiple G-protein pathways:
-
Gαq Pathway: Activation of Gαq stimulates phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA, which is critical for cytoskeletal rearrangements.
-
Gαi/o Pathway: PAR-1 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
These primary signaling events lead to a variety of cellular responses, including platelet aggregation, endothelial cell activation, and inflammation.
Caption: PAR-1 Signaling Cascade upon agonist binding.
Quantitative Data from In Vivo Mouse Models (Representative)
The following table summarizes representative quantitative data from studies using other selective PAR-1 agonists in mouse models. These data can serve as a reference for designing experiments with this compound.
| Agonist | Mouse Model | Administration Route & Dose | Parameter Measured | Result | Reference |
| TFLLR-NH2 | Wild-type mice | Intravenous (tail vein), 3 µmol/kg | Evans blue extravasation (vascular permeability) in various tissues | 2- to 8-fold increase in Evans blue content in bladder, esophagus, stomach, intestine, and pancreas. | de Garavilla et al., Br J Pharmacol, 2001 |
| AP9 | Photothrombosis-induced brain ischemia model | Intravenous (tail vein), 20 mg/kg (single or double injection) | Brain lesion volume | ~50% reduction in lesion volume with double injection. | Savinkova et al., Frontiers in Neuroscience, 2020[2][3] |
| AP9 | Photothrombosis-induced brain ischemia model | Intravenous (tail vein), 20 mg/kg (double injection) | Neurological deficit (cylinder and grid-walk tests) | Significant improvement in sensorimotor function. | Savinkova et al., Frontiers in Neuroscience, 2020[2][3] |
| TFLLR-NH2 | Delayed-type hypersensitivity model | Intraperitoneal | Ear swelling | Increased ear swelling compared to saline controls. | Chen et al., iScience, 2021 |
| TFLLR-NH2 | Delayed-type hypersensitivity model | Intraperitoneal | Macrophage infiltration (CD68 expression) | Increased CD68 expression at the site of inflammation. | Chen et al., iScience, 2021 |
Experimental Protocols
Protocol 1: Assessment of Vascular Permeability
This protocol is adapted from studies using the PAR-1 agonist TFLLR-NH2 to measure changes in vascular permeability.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Evans blue dye solution (e.g., 5 mg/mL in saline)
-
Anesthetic (e.g., isoflurane)
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired stock concentration. Further dilute to the final injection concentration. Initial dose-finding studies are recommended, starting with a range comparable to other PAR-1 agonists (e.g., 1-10 µmol/kg).
-
Animal Handling: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Co-injection: Co-inject the peptide solution and Evans blue dye (e.g., 30 mg/kg) intravenously via the lateral tail vein. A control group should be injected with saline and Evans blue.
-
Incubation: Allow the agents to circulate for a defined period (e.g., 30 minutes).
-
Perfusion: Euthanize the mouse and perform transcardial perfusion with saline containing heparin to remove blood from the vasculature.
-
Tissue Harvest: Dissect tissues of interest (e.g., lung, kidney, skin).
-
Dye Extraction: Weigh the tissues, mince them, and incubate in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. Calculate the amount of Evans blue per gram of tissue.
Caption: Workflow for Vascular Permeability Assay.
Protocol 2: Evaluation in a Model of Inflammation
This protocol provides a general framework for assessing the pro-inflammatory effects of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Inflammatory challenge agent (e.g., lipopolysaccharide - LPS)
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, reagents for histology)
Procedure:
-
Peptide Preparation: Prepare the peptide solution as described in Protocol 1.
-
Animal Groups: Establish experimental groups:
-
Vehicle control
-
This compound alone
-
LPS alone
-
This compound + LPS
-
-
Administration: Administer the peptide via a suitable route (e.g., intraperitoneal or intravenous) at a predetermined time before or after the inflammatory challenge with LPS.
-
Monitoring: Monitor the animals for clinical signs of inflammation.
-
Sample Collection: At a defined time point, collect blood (for cytokine analysis) and/or tissues (for histology or gene expression analysis).
-
Analysis:
-
Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Histology: Process tissues for histological staining (e.g., H&E) to assess immune cell infiltration.
-
Gene Expression: Analyze the expression of inflammatory markers in tissues using qPCR.
-
Caption: Workflow for In Vivo Inflammation Model.
Concluding Remarks
The selective PAR-1 agonist this compound is a valuable tool for investigating the physiological and pathological roles of PAR-1 in vivo. The protocols and data presented here provide a foundation for designing and executing robust experiments in mouse models. It is imperative that researchers perform pilot studies to establish the optimal dose and timing of administration for their specific experimental context. Careful consideration of appropriate controls and endpoints will ensure the generation of high-quality, interpretable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
- 3. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 in G-Protein Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR).[1][2][3] PAR-1 is a key receptor in thrombosis and inflammation, making it a significant target for drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound to study PAR-1 signaling and function.
Chemical Information:
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-fluorophenyl)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
| Molecular Formula | C42H63FN12O8 |
| Molecular Weight | 883.02 g/mol |
| CAS Number | 211190-38-4 |
Mechanism of Action and Signaling Pathways
This compound selectively activates PAR-1, which is known to couple to multiple G-protein families, primarily Gαq and Gα12/13, to initiate downstream signaling cascades.[4]
-
Gαq Pathway: Activation of the Gαq pathway by PAR-1 leads to the stimulation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[5][6] The increase in intracellular calcium is a hallmark of PAR-1 activation and can be readily measured to quantify agonist activity.
-
Gα12/13 Pathway: PAR-1 coupling to Gα12/13 activates Rho GTPases through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[7][8] This pathway is primarily involved in regulating cell shape, migration, and cytoskeletal reorganization.[8]
PAR-1 Signaling Pathways
Caption: PAR-1 activation by this compound initiates Gαq and Gα12/13 signaling.
Quantitative Data
| Parameter | Typical Range (for similar PAR-1 agonists) | Assay | Cell Line |
| EC50 | 10 nM - 10 µM | Calcium Mobilization | HEK293 cells expressing PAR-1 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing human PAR-1 upon stimulation with this compound using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
HEK293 cells stably expressing human PAR-1
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader capable of ratiometric measurement (e.g., FlexStation)
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Procedure:
-
Cell Culture:
-
Culture HEK293-PAR1 cells in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Remove the growth medium from the wells and wash once with 100 µL of HBS.
-
Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with 100 µL of HBS to remove extracellular dye.
-
After the final wash, add 90 µL of HBS to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBS at 10X the final desired concentrations.
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 10X agonist dilutions to the respective wells.
-
Continue to measure the fluorescence ratio for 2-5 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in intracellular calcium is proportional to the change in the F340/F380 fluorescence ratio.
-
Calculate the peak response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Applications in Drug Development
The selective activation of PAR-1 by this compound makes it a valuable tool for:
-
High-throughput screening (HTS): As a reference agonist in HTS campaigns to identify novel PAR-1 antagonists.
-
Structure-activity relationship (SAR) studies: To understand the molecular determinants of PAR-1 activation.
-
Functional assays: To investigate the physiological and pathophysiological roles of PAR-1 in various cell types and tissues.
-
Validation of disease models: To study the involvement of PAR-1 in diseases such as thrombosis, inflammation, and cancer.
Logical Relationship of Applications
Caption: Applications of the peptide in the drug discovery pipeline.
Conclusion
This compound is a potent and selective tool for probing the function of PAR-1. The provided protocols and application notes offer a framework for researchers to effectively utilize this peptide in their studies of GPCR signaling and for the development of novel therapeutics targeting the PAR-1 receptor. It is recommended that each laboratory optimizes the described protocols for their specific experimental conditions and cell systems.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Ala-Phe(para-Fluoro)-Arg-Cha-Cit-Tyr-NH2 | PAR-3931-PI [biosynth.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 7. Gα12/13 signaling in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for PAR-1 Activation Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in thrombosis, inflammation, and cancer progression.[1] Its unique activation mechanism involves proteolytic cleavage of its N-terminus by serine proteases, such as thrombin, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[1][2] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying PAR-1 signaling as they endogenously express PAR-1 and are amenable to genetic modification.[3][4] These application notes provide detailed protocols for assessing PAR-1 activation in HEK293 cells using calcium flux and luciferase reporter gene assays.
PAR-1 Signaling Pathways in HEK293 Cells
Activation of PAR-1 in HEK293 cells triggers a cascade of intracellular signaling events. The receptor couples to several G-proteins, including Gαq, Gα12/13, and Gαi.[2]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR-1 activation and can be readily measured.
-
Gα12/13 Pathway: This pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration.
-
Gαi Pathway: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Upon activation, PAR-1 is phosphorylated, leading to the recruitment of β-arrestins. β-arrestins can mediate G-protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] In HEK293 cells, PAR-1 activation has been shown to induce the phosphorylation of Src and ERK1/2.[5]
Below is a diagram illustrating the major PAR-1 signaling pathways in HEK293 cells.
Caption: PAR-1 Signaling Pathways in HEK293 Cells.
Quantitative Data Summary
The following tables summarize typical concentration ranges and effects of common agonists and antagonists used in PAR-1 activation assays in HEK293 cells.
Table 1: PAR-1 Agonists
| Agonist | Agonist Type | Typical Concentration Range | Effect in HEK293 Cells | Reference |
| Thrombin | Proteolytic Enzyme | 1 - 100 nM | Induces intracellular Ca2+ mobilization. | [3] |
| SFLLRN | Synthetic Peptide | 10 - 100 µM | Induces phosphorylation of Src and ERK1/2; mimics thrombin-induced effects. | [5][6] |
| TFLLR | Synthetic Peptide | Not Specified | Induces an increase in intracellular Ca2+. | [7] |
Table 2: PAR-1 Antagonists
| Antagonist | Antagonist Type | Typical Concentration Range | Effect in HEK293 Cells | Reference |
| SCH79797 | Small Molecule | 3 µM | Inhibits TFLLR-induced Ca2+ influx and cell migration. | [7] |
| Vorapaxar | Small Molecule (Orthosteric) | Not Specified | Inhibits downstream signaling by associating with the ligand binding pocket. | [2] |
| RWJ-58259 | Small Molecule | Not Specified | Basis for bivalent PAR1-PAR2 antagonists that inhibit Ca2+ mobilization. | [8] |
Experimental Protocols
Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization following PAR-1 activation using a fluorescent calcium indicator.
Caption: Workflow for a PAR-1 Calcium Flux Assay.
Materials:
-
HEK293 cells (wild-type or expressing a PAR-1 construct)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[9]
-
96-well black, clear-bottom microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PAR-1 agonist (e.g., Thrombin, SFLLRN)
-
PAR-1 antagonist (optional)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Seeding:
-
One day before the assay, seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in assay buffer.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[11]
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of assay buffer per well, being careful not to dislodge the cells.
-
After the final wash, add 90 µL of assay buffer to each well.
-
-
Assay Measurement:
-
If testing an antagonist, add 10 µL of the antagonist at the desired concentration and incubate for the required time (e.g., 15-30 minutes).
-
Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Automatically inject 10 µL of the PAR-1 agonist at the desired concentration.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
For dose-response curves, plot ΔF against the logarithm of the agonist or antagonist concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Luciferase Reporter Gene Assay
This protocol is for measuring PAR-1 activation by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is downstream of PAR-1 signaling, such as Serum Response Element (SRE) or Activator Protein-1 (AP-1).[12]
Caption: Workflow for a PAR-1 Luciferase Reporter Assay.
Materials:
-
HEK293 cell line stably or transiently transfected with a luciferase reporter construct (e.g., SRE-Luc or AP-1-Luc).[12][13]
-
DMEM with 10% FBS
-
96-well white, solid-bottom microplates
-
PAR-1 agonist (e.g., Thrombin, SFLLRN)
-
PAR-1 antagonist (optional)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)[14]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter HEK293 cells in a 96-well white plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce background signaling, gently replace the growth medium with 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS).
-
Incubate for 16-24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of your PAR-1 agonist and/or antagonist in the appropriate medium.
-
Add the compounds to the cells. The final volume in the well should be consistent across all conditions (e.g., 100 µL).
-
Incubate the plate for 6-16 hours at 37°C.[12] The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (this step typically includes cell lysis).
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by expressing it as "fold induction" over the vehicle-treated control.
-
For dose-response experiments, plot the fold induction against the logarithm of the compound concentration to determine EC50 or IC50 values.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively design and execute PAR-1 activation assays in HEK293 cells. The choice between a calcium flux assay and a reporter gene assay will depend on the specific research question, with the former providing a rapid measure of early signaling events and the latter offering an integrated readout of downstream transcriptional activation. Careful optimization of cell density, reagent concentrations, and incubation times will ensure robust and reproducible results for the screening and characterization of PAR-1 modulators.
References
- 1. Agonists and antagonists of protease activated receptors (PARs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 8. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. alstembio.com [alstembio.com]
- 14. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [worldwide.promega.com]
Application Notes and Protocols for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a Thrombin Mimetic Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a key regulator of hemostasis and thrombosis, exerting its cellular effects primarily through the activation of Protease-Activated Receptors (PARs). Among these, PAR-1 is a principal thrombin receptor on many cell types, including platelets, endothelial cells, and smooth muscle cells. Thrombin activates PAR-1 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades.
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic hexapeptide designed to mimic the action of thrombin's tethered ligand, thereby serving as a selective PAR-1 agonist. This peptide allows for the targeted investigation of PAR-1 mediated signaling pathways and cellular responses, independent of thrombin's other enzymatic activities. Its selectivity for PAR-1 over PAR-2 has been demonstrated in cell-based calcium signaling assays using HEK293 cells.[1] These application notes provide detailed protocols for utilizing this compound to study key cellular events downstream of PAR-1 activation.
Data Presentation: Quantitative Comparison of PAR-1 Agonists
The following table summarizes the potency of this compound in comparison to the natural ligand, thrombin, across various cellular assays. This data is essential for designing experiments and interpreting results.
| Agonist | Assay | Cell Type/System | EC50 | Citation(s) |
| This compound | Calcium Mobilization | HEK293 cells | Data not available | |
| ERK1/2 Phosphorylation | Various | Data not available | ||
| Rho Activation | Endothelial cells | Data not available | ||
| Platelet Aggregation | Human Platelets | Data not available | ||
| Thrombin | Calcium Mobilization | HEK293 cells | ~1-10 nM (estimated) | |
| ERK1/2 Phosphorylation | Müller cells | 0.86 nM | [2] | |
| Rho Activation | Endothelial cells | Specific EC50 not available, activation observed | [3] | |
| Platelet P-selectin Expression | Human Whole Blood | 0.64 nM | [1] | |
| PAR-1 Cleavage | Human Whole Blood | 0.028 nM | [1] |
Note: EC50 values can vary depending on the specific cell line, experimental conditions, and assay methodology. Researchers are encouraged to perform their own dose-response curves to determine the optimal concentration of this compound for their system. A related peptide, Ala-Phe(p-F)-Arg-Cha-Har-Tyr-NH2, exhibits an EC50 of 30 nM for the thrombin receptor, which can serve as a preliminary estimate.
Signaling Pathways and Experimental Workflows
Activation of PAR-1 by this compound initiates a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the general workflows for their investigation.
PAR-1 Signaling Pathways
Caption: PAR-1 signaling cascade initiated by peptide binding.
Experimental Workflow: From Cell Treatment to Data Analysis
Caption: General experimental workflow for studying peptide effects.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium ([Ca2+]i) following PAR-1 activation in a cell line such as HEK293, which endogenously or recombinantly expresses PAR-1.
Materials:
-
HEK293 cells expressing PAR-1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (1 mM in sterile water)
-
Thrombin stock solution (1 U/mL)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293-PAR1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer of HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer and wash the cells twice with 200 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for 30-60 seconds (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
-
Agonist Addition and Measurement:
-
Prepare serial dilutions of this compound and thrombin in HBSS.
-
Using the plate reader's injector, add the agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes to capture the peak response.
-
-
Controls:
-
Positive Control: Add ionomycin to elicit a maximal calcium response.
-
Negative Control: Pre-incubate cells with EGTA to chelate extracellular calcium before agonist addition.
-
-
Data Analysis:
-
Normalize the fluorescence signal (ΔF/F0).
-
Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation.
Materials:
-
Cells expressing PAR-1 (e.g., endothelial cells, smooth muscle cells)
-
Serum-free culture medium
-
This compound stock solution
-
Thrombin stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation:
-
Treat the serum-starved cells with various concentrations of this compound or thrombin for a predetermined time (typically 5-15 minutes). A time-course experiment is recommended to determine the peak phosphorylation time.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data against agonist concentration to determine the EC50.
-
Protocol 3: RhoA Activation Assay (Pull-down)
This protocol describes a method to measure the activation of the small GTPase RhoA, a key event in PAR-1 signaling leading to cytoskeletal changes.
Materials:
-
Cells expressing PAR-1 (e.g., endothelial cells)
-
Serum-free culture medium
-
This compound stock solution
-
Thrombin stock solution
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis/Wash buffer (provided in the kit)
-
GTPγS (positive control) and GDP (negative control)
-
Primary antibody: anti-RhoA
-
Western blot materials (as in Protocol 2)
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and serum-starve for 2-4 hours.
-
Agonist Stimulation:
-
Stimulate cells with this compound or thrombin for a short duration (typically 1-5 minutes).
-
-
Cell Lysis:
-
Lyse the cells with ice-cold lysis buffer as per the kit instructions.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine and normalize the protein concentration of the lysates.
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound RhoA.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with the provided wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted samples by Western blotting using an anti-RhoA antibody.
-
Also, run a portion of the total cell lysate to determine the total RhoA levels.
-
-
Controls:
-
Positive Control: Treat a lysate sample with GTPγS to non-hydrolyzably activate RhoA.
-
Negative Control: Treat a lysate sample with GDP to inactivate RhoA.
-
-
Data Analysis:
-
Quantify the band intensity of the pull-down sample (active RhoA) and the total lysate sample (total RhoA).
-
Express the results as the ratio of active RhoA to total RhoA.
-
Generate a dose-response curve to determine the EC50.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate signaling pathways and cellular functions regulated by PAR-1. By mimicking the canonical activation of PAR-1 by thrombin, this peptide enables researchers to study the specific contributions of this receptor to various physiological and pathological processes. The protocols provided herein offer a framework for characterizing the effects of this peptide on key downstream signaling events. It is recommended that each laboratory optimizes these protocols for their specific experimental systems to ensure robust and reproducible data.
References
- 1. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of RhoA by thrombin in endothelial hyperpermeability: role of Rho kinase and protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peptide PFP-761 (Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2)
Welcome to the technical support center for Peptide PFP-761 (sequence: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Peptide PFP-761?
A1: Peptide PFP-761 is a synthetic hexapeptide with a C-terminal amide. Its sequence contains a mix of hydrophobic (para-fluorophenylalanine, Cyclohexylalanine) and hydrophilic/charged (Arginine) residues. The C-terminal amide increases its resistance to degradation by carboxypeptidases. Key properties are summarized below.
Table 1: Physicochemical Properties of Peptide PFP-761
| Property | Value | Notes |
|---|---|---|
| Sequence | Ala-p-fluoroPhe-Arg-Cha-Cit-Tyr-NH2 | |
| Molecular Weight | ~923.1 g/mol | Calculated based on amino acid composition. |
| Theoretical pI | ~10.5 | The presence of Arginine makes the peptide basic. |
| Charge at pH 7 | +1 | Primarily due to the Arginine residue. |
| Key Residues | p-fluoroPhe, Cha (hydrophobic); Arg (basic) | These residues significantly influence solubility. |
Q2: What are the recommended storage conditions for Peptide PFP-761?
A2: For optimal stability, the lyophilized peptide should be stored at -20°C or colder, protected from moisture and light. Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C if possible.
Q3: My peptide won't dissolve in water. What should I do?
A3: Due to the presence of two highly hydrophobic residues (p-fluoroPhe and Cha), Peptide PFP-761 may exhibit poor solubility in neutral aqueous solutions like pure water or phosphate-buffered saline (PBS). The peptide is basic, so dissolving it in a slightly acidic solution is the recommended first step. Try dissolving the peptide in 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), which should protonate the Arginine residue and improve solubility. If solubility remains an issue, sonication can help break up aggregates. See the "Troubleshooting Peptide Solubility" guide below for a detailed workflow.
Q4: How can I assess the stability of my dissolved peptide stock solution over time?
A4: The stability of the peptide in your specific buffer can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC (RP-HPLC) method can be used to track the appearance of degradation products and the decrease in the main peptide peak over time. We recommend running a time-course experiment (e.g., at T=0, 24h, 48h, 1 week) on aliquots stored under different conditions (e.g., 4°C vs. room temperature).
Troubleshooting Guides
Guide 1: Troubleshooting Peptide Solubility Issues
If you are experiencing difficulty dissolving Peptide PFP-761, follow the systematic approach outlined below. The key is to start with the mildest conditions before moving to organic co-solvents.
Step 1: Initial Attempt with Acidic Buffer Because the peptide has a theoretical pI of ~10.5, it will carry a net positive charge in acidic conditions, which enhances solubility.
-
Protocol: Reconstitute the lyophilized peptide in a small volume of 10% aqueous acetic acid. Vortex briefly. Once dissolved, you can dilute it further with your experimental buffer. Always add the acidic peptide solution to the neutral buffer, not the other way around, to avoid precipitation.
Step 2: Introducing Organic Co-solvents If the peptide still does not dissolve, the hydrophobicity of p-fluoroPhe and Cha may require the use of an organic co-solvent.
-
Protocol: Add a small amount of a water-miscible organic solvent like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) to the peptide first. A common starting point is 10-30% of the final volume. After the peptide is dissolved, slowly add the aqueous buffer while vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.
Table 2: Recommended Solvents for Peptide PFP-761
| Solvent System | Order of Recommendation | Rationale |
|---|---|---|
| 10% Acetic Acid | 1 (Highest) | Leverages the basic Arg residue for solubility. |
| 0.1% TFA | 2 | Similar to acetic acid, commonly used in HPLC. |
| 30% Acetonitrile in Water | 3 | Addresses hydrophobic character. |
| 10-20% DMSO | 4 | Strong organic solvent, use with caution for cell-based assays. |
Below is a decision-making workflow for dissolving your peptide.
Guide 2: Assessing Peptide Stability with RP-HPLC
This guide provides a basic protocol for a stability study to determine the shelf-life of your peptide stock solution.
Objective: To quantify the degradation of Peptide PFP-761 over time at a specific storage temperature.
Experimental Protocol:
-
Preparation: Dissolve Peptide PFP-761 in your chosen buffer to a final concentration of 1 mg/mL.
-
Aliquoting: Dispense 50 µL aliquots into separate microcentrifuge tubes. This prevents contamination and issues from repeated sampling of a single stock.
-
Storage: Store the aliquots at the desired temperature (e.g., 4°C).
-
Time Points: Designate time points for analysis (e.g., 0, 8, 24, 48, and 168 hours).
-
HPLC Analysis: At each time point, inject a sample onto an RP-HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 20 minutes is a good starting point.
-
Detection: UV at 220 nm or 280 nm (for Tyrosine).
-
-
Data Analysis: Integrate the area of the main peptide peak at each time point. Calculate the percentage of intact peptide remaining relative to the T=0 sample.
Table 3: Example Stability Data for Peptide PFP-761 at 4°C
| Time (Hours) | % Intact Peptide (Peak Area) | Observations |
|---|---|---|
| 0 | 100% | Single, sharp peak observed. |
| 8 | 99.5% | No significant degradation. |
| 24 | 98.1% | Minor degradation peaks may appear. |
| 48 | 96.2% | Noticeable decrease in main peak height. |
| 168 (7 days) | 85.4% | Significant degradation observed. |
The following diagram illustrates the workflow for conducting this stability assessment.
Optimizing Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ Concentration for Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of the selective Protease-Activated Receptor 1 (PAR-1) agonist, Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂. This peptide is a valuable tool for investigating PAR-1 mediated signaling in various physiological and pathological processes.
Frequently Asked Questions (FAQs)
Q1: What is Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ and what is its mechanism of action?
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G-protein coupled receptor (GPCR) that is activated by the cleavage of its N-terminal domain by proteases like thrombin. This peptide mimics the action of the newly exposed "tethered ligand" that activates the receptor, initiating downstream signaling cascades. Its primary mechanism involves the activation of Gq, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2]
Q2: What are the common experimental applications of this peptide?
This PAR-1 agonist is frequently used in in vitro and in vivo studies to investigate the roles of PAR-1 in:
-
Platelet aggregation
-
Cardiovascular physiology and disease[1]
-
Inflammation
-
Cancer cell migration and invasion
-
Neurological functions
A primary application is in cell-based calcium signaling assays, often using cell lines like Human Embryonic Kidney 293 (HEK293) cells that endogenously or recombinantly express PAR-1.[2]
Q3: How should I reconstitute and store the peptide?
For optimal results and stability, follow these guidelines:
-
Reconstitution: Lyophilized peptide should be reconstituted in a sterile, high-purity solvent. The choice of solvent can impact solubility. For many peptides, sterile distilled water or a buffer like PBS is suitable. To enhance solubility of hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be used before dilution with aqueous buffer. Always refer to the manufacturer's specific recommendations.
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (days to a week), 4°C may be acceptable, but it is crucial to verify the stability of the peptide in your specific buffer.
-
Q4: What is a typical concentration range for in vitro experiments?
The optimal concentration of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ will vary depending on the cell type, receptor expression level, and the specific assay being performed. Based on available literature for similar PAR-1 agonists, a good starting point for in vitro cell-based assays, such as calcium mobilization, is to perform a dose-response curve ranging from nanomolar (nM) to micromolar (µM) concentrations.
| Experiment Type | Typical Concentration Range | Cell Type Example |
| Calcium Mobilization Assay | 1 nM - 10 µM | HEK293, Endothelial Cells |
| Platelet Aggregation Assay | 100 nM - 50 µM | Human Platelets |
| ERK Phosphorylation Assay | 10 nM - 1 µM | Various cancer cell lines |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in HEK293 cells expressing PAR-1 upon stimulation with Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂.
Materials:
-
HEK293 cells expressing PAR-1
-
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Seeding: Seed HEK293-PAR-1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES. The addition of probenecid (2.5 mM) is recommended to inhibit organic anion transporters that can remove the dye from the cells.
-
Aspirate the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS containing 20 mM HEPES (and probenecid if used) to remove extracellular dye.
-
Peptide Preparation: Prepare a series of dilutions of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ in HBSS with 20 mM HEPES at concentrations 2-5 times the final desired concentration.
-
Measurement of Calcium Response:
-
Place the plate in a fluorometric imaging plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the diluted peptide agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
Continue recording for a sufficient duration to capture the peak response and subsequent return to baseline (typically 1-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data by calculating the peak fluorescence response over baseline for each concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.
Experimental Workflow for Calcium Mobilization Assay
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Low Receptor Expression: The cell line may not express sufficient levels of PAR-1. 2. Peptide Degradation: Improper storage or handling of the peptide. 3. Incorrect Peptide Concentration: Calculation error or suboptimal concentration range. 4. Cell Health: Cells are unhealthy or were handled improperly. 5. Assay Conditions: Suboptimal temperature, buffer composition, or dye loading. | 1. Verify Receptor Expression: Confirm PAR-1 expression using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line with higher expression or a stably transfected cell line. 2. Ensure Peptide Integrity: Prepare fresh dilutions of the peptide for each experiment from a properly stored stock. 3. Optimize Concentration: Perform a wider dose-response curve. 4. Check Cell Viability: Ensure cells are healthy and not over-confluent. Handle cells gently during washing steps. 5. Optimize Assay Parameters: Ensure all reagents are at the correct temperature and pH. Optimize dye loading time and concentration. |
| High Background Signal | 1. Autofluorescence: Cell culture medium or compounds may be autofluorescent. 2. Constitutive Receptor Activity: The receptor may have high basal activity in the chosen cell line. 3. Incomplete Dye Removal: Insufficient washing after dye loading. | 1. Use Phenol Red-Free Medium: Use appropriate assay buffers that do not contain interfering substances. 2. Serum Starvation: Serum-starve cells for a few hours before the assay. 3. Thorough Washing: Ensure complete removal of extracellular dye by performing adequate washing steps. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dispensing of cells, dye, or peptide. 3. Edge Effects: Evaporation from wells at the edge of the plate. | 1. Ensure Uniform Seeding: Properly mix the cell suspension before and during seeding. 2. Use Calibrated Pipettes: Ensure accurate and consistent liquid handling. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile buffer/media. |
| Unexpected Results (e.g., biphasic dose-response) | 1. Off-Target Effects: At high concentrations, the peptide may interact with other receptors. 2. Receptor Desensitization: Prolonged exposure to high agonist concentrations can lead to receptor desensitization. | 1. Test for Specificity: Use a PAR-1 antagonist to confirm that the observed effect is mediated by PAR-1. 2. Optimize Incubation Time: Use shorter incubation times with the agonist. |
Troubleshooting Logic Diagram
Signaling Pathway
Activation of PAR-1 by Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ primarily initiates the Gαq signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured in experimental assays.
PAR-1 Signaling Pathway
References
Technical Support Center: Troubleshooting PAR-1 Activation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Protease-Activated Receptor 1 (PAR-1) activation assays. Browse the troubleshooting guides and frequently asked questions (FAQs) below to identify and resolve common experimental problems.
Troubleshooting Guide
This guide is designed to help you pinpoint and solve specific issues you may encounter during your PAR-1 activation assays.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inactive agonist (e.g., thrombin, agonist peptide) | • Prepare fresh agonist solutions for each experiment.• Verify the activity of the agonist stock. |
| Low receptor expression in cells | • Use a cell line with confirmed high PAR-1 expression.• Consider transiently transfecting cells to overexpress PAR-1. | |
| Incorrect assay setup | • Review the protocol for correct reagent concentrations, incubation times, and temperature.[1] • Ensure the plate reader settings are optimized for the assay.[1] | |
| Problems with detection reagents | • Check the expiration dates and storage conditions of all reagents.• Prepare fresh detection reagents. | |
| High Background Signal | Cell stress or death | • Handle cells gently during plating and experiments.• Ensure optimal cell culture conditions. |
| Contaminated reagents or cells | • Use sterile techniques and fresh, filtered buffers.• Test for mycoplasma contamination.[2] | |
| Non-specific antibody binding (for immunoassays) | • Increase the number of wash steps.• Optimize blocking buffer (e.g., use 5% BSA in TBST for phospho-antibodies).[3] • Titrate primary and secondary antibody concentrations.[4] | |
| Autofluorescence (in fluorescence-based assays) | • Use plates with black walls to reduce background from neighboring wells.[5][6] • Check for autofluorescence of your test compounds. | |
| Inconsistent or Non-Reproducible Results | Variability in cell culture | • Use cells from a consistent and low passage number.[7] • Ensure consistent cell seeding density.[7] |
| Pipetting errors | • Use calibrated pipettes and prepare master mixes to minimize variability.[8] | |
| Compound instability | • Store stock solutions properly (e.g., at -20°C or -80°C in an appropriate solvent like DMSO).[2] • Avoid repeated freeze-thaw cycles by preparing aliquots.[2] | |
| Assay timing | • For kinetic assays, ensure that measurements are taken at consistent time points.[9] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary signaling pathways activated by PAR-1?
A1: PAR-1 activation by proteases like thrombin initiates G protein-dependent signaling cascades.[10] The receptor couples to several G proteins, including Gαq, Gα12/13, and Gαi.[11] Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium. Gα12/13 activation stimulates the Rho/ROCK pathway, which is involved in cytoskeletal changes. PAR-1 can also signal through β-arrestin pathways.[11]
Caption: Simplified PAR-1 Signaling Pathway.
Calcium Mobilization Assays
Q2: My baseline calcium signal is unstable and fluctuating. What can I do?
A2: An unstable baseline can be caused by "basal" or spontaneous activity in cultured cells, especially with primary neurons.[12] To address this, you can try using a cocktail of AMPA/NMDA receptor blockers if you are working with neurons.[12] Also, ensure your cells are healthy and not overly confluent, and allow the plate to equilibrate to the assay temperature before adding reagents.
Q3: The calcium signal does not return to baseline after stimulation. Why is this happening?
A3: A failure to return to baseline could indicate cell health issues or re-entrant activity within the cell culture.[12] Try reducing the stimulus intensity to a level that still elicits a measurable response.[12] If the problem persists, it may be a sign of cytotoxicity from your test compound or agonist.
ERK Phosphorylation Assays (Western Blot)
Q4: I'm not seeing an increase in ERK phosphorylation after PAR-1 activation.
A4: This could be due to several factors. Ensure you are stimulating the cells for the optimal amount of time, as ERK phosphorylation is often transient.[13] It is crucial to work quickly during sample preparation and to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of ERK.[3] Also, verify that your primary antibody against phospho-ERK is specific and used at the correct dilution.
Q5: My phospho-ERK Western blots have high background.
A5: High background on phospho-Westerns is a common issue. It is highly recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking, as milk contains phosphoproteins that can be detected by anti-phospho antibodies.[3] Optimizing your primary and secondary antibody concentrations and increasing the number of wash steps can also help reduce background.[4]
Reporter Gene Assays
Q6: I am observing a very weak signal in my luciferase reporter assay.
A6: A weak signal can result from low transfection efficiency, a weak promoter driving the reporter gene, or inactive reagents.[8] It's important to optimize the ratio of plasmid DNA to transfection reagent to achieve maximal transfection efficiency.[8] Also, ensure that your luciferase substrate is fresh and has been stored correctly.[8]
Q7: My reporter gene assay results have high variability between replicates.
A7: High variability can be introduced by pipetting errors, inconsistent cell numbers, or variations in transfection efficiency across wells.[6][8] To minimize this, prepare a master mix of your reagents, use a calibrated multichannel pipette, and consider using an internal control reporter (e.g., a co-transfected Renilla luciferase plasmid) to normalize your data.[8][14]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring PAR-1-mediated intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Seeding: Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Compound Addition: Add your test compounds (antagonists) and incubate for the desired time.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the PAR-1 agonist (e.g., thrombin or SFLLRN peptide) and immediately begin recording the fluorescence signal over time.
Caption: Calcium Mobilization Assay Workflow.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol describes the detection of PAR-1-induced ERK1/2 phosphorylation by Western blotting.
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal ERK activity, serum-starve the cells overnight.[15]
-
Inhibitor Pre-treatment: If testing inhibitors, pre-treat the cells for 1-2 hours.[15]
-
Stimulation: Stimulate the cells with a PAR-1 agonist for various time points (e.g., 5, 10, 15, 30 minutes) to determine the peak response.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[3]
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.[3]
Caption: Logical Flow for Troubleshooting p-ERK Western Blots.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Designing a Bioluminescent Reporter Assay: Normalization [promega.jp]
- 15. benchchem.com [benchchem.com]
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 storage and handling best practices
This technical support center provides guidance on the best practices for storing and handling the peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a selective Protease-Activated Receptor 1 (PAR-1) agonist.[1][2] Adherence to these guidelines is critical for maintaining the peptide's stability, activity, and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored in a cool, dark, and dry place. For long-term storage, it is strongly recommended to store the peptide at -20°C or -80°C.[3][4][5][6] Storing the peptide under these conditions will minimize degradation and preserve its bioactivity for an extended period. While stable at room temperature for short periods (days to weeks), colder temperatures are optimal for long-term preservation.[4][7]
Q2: What is the proper procedure for preparing a stock solution of the peptide?
A2: To prepare a stock solution, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.[6][7][8] This prevents condensation and moisture contamination, which can degrade the peptide.[6][7][8] The choice of solvent will depend on the peptide's solubility, which can be influenced by its amino acid composition. Due to the presence of hydrophobic residues (para-fluorophenylalanine, Cyclohexylalanine), initial solubilization in a small amount of a suitable organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.
Q3: How should I store the peptide once it is in solution?
A3: Peptide solutions are significantly less stable than their lyophilized form.[4][8] For maximum stability, stock solutions should be aliquoted into single-use volumes and stored frozen at -20°C or -80°C.[3][7][8] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[3][7] Generally, peptide solutions are stable for 1-2 weeks at 4°C and for several months when stored at -20°C or below.[4]
Q4: What factors can lead to the degradation of this compound?
A4: Several factors can contribute to peptide degradation, including:
-
Moisture: Lyophilized peptides are hygroscopic and exposure to moisture can significantly reduce their long-term stability.[6][7][8]
-
Temperature: Higher temperatures accelerate chemical degradation processes.[3]
-
Light: Peptides, particularly those with certain amino acids, can be sensitive to light.[3][4]
-
Oxidation: The presence of oxygen can lead to the oxidation of susceptible amino acid residues.
-
pH: The pH of the solution can impact peptide stability, with a pH range of 5-7 generally being optimal.[4]
-
Repeated Freeze-Thaw Cycles: This process can physically damage the peptide structure and lead to aggregation.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the peptide | The peptide has a high content of hydrophobic amino acids (para-fluorophenylalanine, Cyclohexylalanine). | Try initial solubilization in a small amount of an organic solvent like DMSO or DMF, followed by gradual addition of your aqueous buffer. Sonication may also help to dissolve the peptide. |
| Loss of peptide activity in experiments | - Improper storage of lyophilized peptide or stock solutions.- Multiple freeze-thaw cycles of the stock solution.- Peptide aggregation. | - Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated environment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- If aggregation is suspected, try different solubilization techniques or consider using a different buffer. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to moisture absorption by the lyophilized powder.- Degradation of the peptide over time. | - Always allow the peptide vial to equilibrate to room temperature in a desiccator before weighing.- Use freshly prepared solutions for your experiments whenever possible. |
| Visible precipitates in the peptide solution | Peptide aggregation or precipitation out of solution. | - Centrifuge the solution to pellet the precipitate and use the supernatant, though this may affect the final concentration.- Re-evaluate the solubilization protocol and buffer composition. The pH of the solution can significantly affect solubility. |
Quantitative Data Summary
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| Room Temperature | Stable for days to weeks[4][7] | Not recommended; potential for rapid degradation |
| 4°C | Suitable for short-term storage (weeks)[4] | Stable for 1-2 weeks[4] |
| -20°C | Recommended for long-term storage[3][4][5][6][7] | Stable for 3-4 months[4] |
| -80°C | Recommended for long-term storage[3][4][5] | Stable for up to 1 year[4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized peptide from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature. Allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the cold peptide.[6][7][8]
-
Solvent Preparation: Based on the peptide's properties (containing hydrophobic residues), prepare a high-purity organic solvent such as DMSO or DMF.
-
Initial Solubilization: Carefully open the vial and add a small, precise volume of the organic solvent to the lyophilized peptide to achieve a high concentration stock solution (e.g., 10 mM). Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aqueous Dilution: If required for your experiment, further dilute the stock solution with a sterile, appropriate aqueous buffer (e.g., PBS, Tris) to the desired final concentration. Add the aqueous buffer slowly while gently mixing.
-
Storage of Stock Solution: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][7][8]
Protocol 2: Assessment of Peptide Stability (General Guideline)
This protocol provides a general framework for assessing the stability of a peptide solution over time.
-
Sample Preparation: Reconstitute the peptide as described in Protocol 1 to a known concentration. Prepare multiple aliquots of the peptide solution.
-
Time-Zero Analysis: Immediately after preparation, take one aliquot for "time-zero" analysis. Analyze the peptide's purity and concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Incubation: Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw (if frozen) and analyze its purity and concentration using the same HPLC method as the time-zero sample.
-
Data Comparison: Compare the results from each time point to the time-zero data to determine the extent of degradation under each storage condition. A decrease in the area of the main peptide peak in the chromatogram indicates degradation.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting guide for peptide dissolution and aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. jpt.com [jpt.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Stability of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 in Solution
Welcome to the technical support center for the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of your peptide in solution is influenced by several factors, including pH, temperature, light exposure, oxygen, and the presence of proteases. Key chemical degradation pathways to consider are hydrolysis, oxidation, deamidation, and racemization.[1] The specific amino acid composition of this peptide, which includes non-standard residues, introduces unique stability considerations.
Q2: How do the modified amino acids in my peptide affect its stability?
A2: The modified residues in this compound are incorporated to enhance stability, but they also have specific properties to be aware of:
-
para-Fluorophenylalanine (pPhe): The fluorine substitution on the phenylalanine ring can alter electronic properties and may influence interactions with proteases. While often used to increase stability, in some contexts, it can surprisingly increase susceptibility to certain enzymes.[1]
-
Cyclohexylalanine (Cha): The bulky, non-natural side chain of Cha provides significant steric hindrance, which can protect adjacent peptide bonds from enzymatic cleavage.
-
Citrulline (Cit): As a neutral amino acid derived from arginine, citrulline lacks a positive charge at physiological pH.[2] This can alter the peptide's conformation and its susceptibility to proteases. Notably, trypsin, a common laboratory protease, does not cleave at the C-terminal side of citrulline.[2]
-
C-terminal Amide (NH2): This modification protects the peptide from degradation by carboxypeptidases, enhancing its overall stability.[3]
Q3: What are the optimal storage conditions for this peptide in both lyophilized and solution forms?
A3: For maximum stability, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C in a tightly sealed container to protect it from moisture. Once in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. A slightly acidic pH (around 5-6) is generally optimal for peptide stability in solution, though the ideal pH for your specific peptide should be determined experimentally.[4]
Q4: What are the common signs of peptide degradation?
A4: Degradation can manifest as a loss of biological activity, the appearance of new peaks in your HPLC chromatogram, or a decrease in the main peptide peak area over time. Physical signs can include precipitation or discoloration of the solution.
Q5: Which analytical techniques are best for monitoring the stability of my peptide?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection is the primary method for quantifying the intact peptide and its degradation products.[5][6] Mass Spectrometry (MS) is essential for identifying the chemical nature of the degradation products by determining their molecular weights and fragmentation patterns.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity | - Peptide degradation (hydrolysis, oxidation, etc.).- Aggregation or precipitation.- Adsorption to container surfaces. | - Perform a stability study using HPLC to check for degradation products.- Prepare fresh solutions before each experiment.- Optimize solution pH and storage temperature.- Consider using low-adsorption vials. |
| Appearance of new peaks in HPLC | - Chemical degradation of the peptide.- Contamination of the sample or solvent. | - Identify the new peaks using LC-MS to understand the degradation pathway.- Conduct a forced degradation study to intentionally generate and identify potential degradation products.- Use high-purity solvents and sterile techniques. |
| Precipitation of the peptide solution | - Poor solubility of the peptide at the given concentration or pH.- Aggregation over time. | - Adjust the pH of the solution.- Use a different buffer system.- Reconstitute the peptide at a lower concentration.- Store at 4°C for short-term use and avoid agitation. |
| Inconsistent results between experiments | - Repeated freeze-thaw cycles leading to degradation.- Inconsistent solution preparation.- Contamination. | - Aliquot peptide solutions into single-use vials to avoid freeze-thaw cycles.- Standardize the protocol for solution preparation.- Ensure all glassware and reagents are clean and of high purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.[5][7][9]
1. Materials:
-
Lyophilized this compound
-
Sterile, purified water (HPLC-grade)
-
Acetonitrile (HPLC-grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate (B84403) buffer (pH 5.0, 7.0, and 8.0)
-
Incubators or water baths set at 40°C and 60°C
-
Photostability chamber
-
UHPLC-MS system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide in sterile water or a suitable buffer (e.g., pH 5 phosphate buffer).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 1, 3, and 7 days. Also, test the lyophilized powder at 60°C.
-
Photostability: Expose the peptide solution to light in a photostability chamber according to ICH guidelines.
-
Control: Keep an aliquot of the stock solution at -20°C.
-
-
Sample Analysis: At each time point, analyze the samples by UHPLC-MS.
3. UHPLC-MS Method:
-
Column: C18 column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be 5% to 60% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection: 214 nm and 280 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range appropriate for the peptide and its expected degradants.
4. Data Analysis:
-
Quantify the peak area of the intact peptide at each time point and compare it to the control sample.
-
Calculate the percentage of degradation.
-
Identify the mass of the degradation products and propose their structures based on the mass shift and knowledge of common degradation pathways.
Data Presentation: Expected Outcomes of Forced Degradation
The following table summarizes hypothetical but realistic data from a forced degradation study to illustrate the expected stability profile of the peptide.
| Stress Condition | Duration | % Degradation (Intact Peptide Remaining) | Major Degradation Products Observed (by MS) | Potential Degradation Pathway |
| 0.1 M HCl | 24 hours | 15% (85%) | M+18 | Hydrolysis of peptide bonds |
| 0.1 M NaOH | 8 hours | 25% (75%) | M+1, Isomers | Deamidation (C-terminal amide), Racemization |
| 3% H₂O₂ | 24 hours | 10% (90%) | M+16 | Oxidation of Tyrosine residue |
| 60°C (Solution) | 7 days | 30% (70%) | Multiple small peaks | Hydrolysis, Deamidation |
| Photostability | ICH Guideline | 5% (95%) | M+16 | Photo-oxidation of Tyrosine |
Visualizations
Degradation Pathway Logic
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Longitudinal analysis of citrullinated protein/peptide antibodies (anti-CP) during 5 year follow up in early rheumatoid arthritis: anti-CP status predicts worse disease activity and greater radiological progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citrullinated proteins: sparks that may ignite the fire in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
Technical Support Center: PAR-1 Agonist Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protease-Activated Receptor-1 (PAR-1) agonist peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving PAR-1 agonist peptides.
Q1: My PAR-1 agonist peptide (e.g., TFLLR-NH₂) is producing a much weaker or no response in my cell-based assay compared to thrombin. What are the possible causes?
A: This is a common observation and can be attributed to several factors:
-
Dual Receptor Activation by Thrombin: Thrombin is the most potent physiological activator of PAR-1, but in many systems, particularly human platelets, it also activates PAR-4.[1][2] PAR-1 activation typically leads to a rapid and transient signal, while PAR-4 activation results in a slower, more sustained response.[2] The synthetic peptide agonists are selective for PAR-1 and will not activate PAR-4, leading to a response that may appear weaker or less prolonged than that induced by thrombin.
-
Biased Agonism: PAR-1 can signal through different downstream pathways (e.g., Gαq vs. β-arrestin). The natural ligand, thrombin, and synthetic peptides can stabilize different receptor conformations, leading to preferential activation of distinct pathways, a phenomenon known as biased agonism.[3][4] Your assay might be measuring a downstream effector that is preferentially activated by thrombin but not by the synthetic peptide.
-
Receptor Desensitization: Prolonged exposure to thrombin can lead to a state where cells become refractory to further thrombin stimulation but can still respond to a PAR-1 activating peptide like SFLLRN.[2] This suggests complex regulatory mechanisms are at play.
-
Peptide Potency: Synthetic peptides are generally less potent than thrombin.[5] Ensure you are using the peptide at an appropriate concentration. The EC₅₀ for TFLLR-NH₂ in calcium mobilization assays is often cited as ~1.9 µM.[6][7]
Q2: I'm observing a cellular response to my PAR-1 agonist peptide in a cell line that is not expected to express PAR-1. What is the likely cause?
A: The most probable cause is an off-target effect, primarily the activation of PAR-2.
-
Cross-reactivity with PAR-2: It is well-documented that PAR-1-derived agonist peptides, such as SFLLR-NH₂, can activate PAR-2.[8] In some systems, the PAR-1 agonist peptide can activate PAR-2 with a potency similar to PAR-2's own activating peptides.[9] This cross-reactivity can lead to confounding results in cells expressing PAR-2.
-
Confirmation: To confirm this, you can use a selective PAR-2 agonist (e.g., SLIGKV-NH₂) to see if it elicits a similar response. Additionally, using a PAR-2 antagonist or cells with PAR-2 knocked down/out can help verify if the observed effect is PAR-2-mediated.
Q3: The response to my PAR-1 agonist peptide is highly variable between experiments. How can I improve reproducibility?
A: Variability can stem from several sources in cell-based and platelet assays:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum starvation times. Receptor expression levels can change with prolonged culturing.
-
Peptide Stability: Prepare fresh stock solutions of the peptide agonist and aliquot for single use to avoid repeated freeze-thaw cycles.
-
Platelet Preparation (for aggregation assays): Platelet sensitivity can vary significantly. Standardize blood collection procedures, use wide-orifice pipette tips to prevent shear stress, and control the temperature (room temperature for storage, 37°C for the assay).[10] Process samples within a consistent timeframe, ideally within 2.5-4 hours of the blood draw.
-
Assay Conditions: Maintain consistent pH, temperature (37°C), and reagent concentrations. For platelet aggregation, ensure the platelet-rich plasma (PRP) is stirred consistently at 1000-1200 rpm.
Q4: What are the essential positive and negative controls for my PAR-1 agonist peptide experiment?
A: Incorporating proper controls is critical for validating your results.
-
Positive Controls:
-
Thrombin: As the endogenous activator, thrombin serves as a robust positive control for PAR-1 activity.
-
Selective Agonists for Other Receptors: If investigating cross-reactivity, use a selective PAR-2 agonist (e.g., SLIGRL-NH₂) or PAR-4 agonist (e.g., AYPGKF-NH₂) to confirm that these receptors are functional in your system.
-
Calcium Ionophore (for Calcium Assays): Use a calcium ionophore like Ionomycin as a maximal signal control to ensure the dye-loading and detection system are working correctly.
-
-
Negative Controls:
-
Vehicle Control: The buffer or solvent used to dissolve the peptide agonist (e.g., DMSO, PBS).
-
Scrambled or Reverse Peptides: Use a peptide with the same amino acid composition but in a scrambled or reversed sequence (e.g., RLLFT-NH₂ as a control for TFLLR-NH₂). These peptides should be inactive and are crucial for confirming that the observed effect is sequence-specific.
-
PAR-1 Antagonist: Pre-treatment with a specific PAR-1 antagonist (e.g., Vorapaxar) should block the response to your PAR-1 agonist peptide.
-
Untransfected or Knockout Cells: If available, use a cell line that does not express PAR-1 as a definitive negative control.
-
Data Presentation: PAR Agonist Potency
The potency of PAR agonist peptides is typically evaluated using functional assays such as calcium mobilization or platelet aggregation. The half-maximal effective concentration (EC₅₀) is a standard measure of potency.
| Receptor | Agonist Peptide | Assay Type | EC₅₀ (µM) | Notes | Citation(s) |
| PAR-1 | TFLLR-NH₂ | Calcium Mobilization | 1.9 | Potency in cultured neurons. | [6][7] |
| PAR-1 | SFLLRN-NH₂ (analogue) | Platelet Aggregation | ~24 | [5] | |
| PAR-2 | SLIGKV-NH₂ | Calcium Mobilization | ~4 | A selective PAR-2 agonist. | [2] |
| PAR-2 | SFLLR-NH₂ | Calcium Mobilization / Desensitization | Activates PAR-2 | PAR-1 agonist peptide shows cross-reactivity. Specific EC₅₀ values are not consistently reported, but it can activate PAR-2. | [8] |
| PAR-4 | AYPGKF-NH₂ | Platelet Aggregation | ~56 - 80 | Does not show cross-reactivity with PAR-1 or PAR-2. | [9] |
Note: EC₅₀ values are highly dependent on the experimental system, cell type, and assay conditions and should be considered approximate.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) flux in cultured cells (e.g., HEK293) expressing PAR-1 following agonist stimulation, using a fluorescent indicator like Fluo-4 AM.
Materials:
-
PAR-1 expressing cells (e.g., HEK293-PAR1)
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
PAR-1 agonist peptide (e.g., TFLLR-NH₂)
-
Positive Control: Thrombin or Ionomycin
-
Negative Control: Scrambled peptide (e.g., RLLFT-NH₂)
-
Fluorescence plate reader with an injection system (e.g., FlexStation) capable of excitation at ~490 nm and emission at ~525 nm.
Methodology:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells/well. Culture overnight to allow for adherence.[9]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HHBS. The final concentration is typically 2-5 µM.
-
Remove the culture medium from the cells and wash once with HHBS.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[5][9]
-
-
Cell Washing: Gently wash the cells twice with HHBS to remove extracellular dye. Leave a final volume of 100 µL of HHBS in each well.
-
Agonist Preparation: Prepare a 2X or 5X stock solution of the PAR-1 agonist and controls in HHBS.
-
Fluorescence Measurement:
-
Place the plate into the fluorescence reader and allow it to equilibrate.
-
Set the instrument to record a baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to automatically inject the agonist/control solutions into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.[3]
-
-
Data Analysis:
-
The change in fluorescence (F) is typically expressed as a ratio over the baseline fluorescence (F₀).
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
-
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggrometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by a PAR-1 agonist.
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).
-
PAR-1 agonist peptide (e.g., TFLLR-NH₂).
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
37°C water bath/heating block.
Methodology:
-
PRP and PPP Preparation:
-
Collect whole blood, keeping it at room temperature. Process within 4 hours.[10]
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[10] Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15 minutes to obtain PPP.
-
-
Assay Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Pipette PRP (typically 250-450 µL, depending on the system) into a cuvette with a magnetic stir bar. Place it in the incubation well.
-
Pipette the same volume of PPP into a separate cuvette and place it in the reference well.
-
-
Calibration:
-
Calibrate the instrument by setting the light transmission through PPP to 100% and through PRP to 0%.
-
-
Aggregation Measurement:
-
Move the PRP cuvette to the assay well. The instrument should be stirring the sample at approximately 1000-1200 rpm.
-
Allow the PRP to equilibrate for at least 1-2 minutes to establish a stable baseline.
-
Add a small volume (≤10% of the PRP volume) of the PAR-1 agonist peptide to the cuvette to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation achieved within the recording time.
-
For dose-response experiments, repeat the procedure with a range of agonist concentrations to determine the EC₅₀.
-
Visualizations: Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteinase-activated receptors: structural requirements for activity, receptor cross-reactivity, and receptor selectivity of receptor-activating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 PAR-1 Agonist
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the selective PAR-1 agonist, Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to ensure the specificity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1).[1][2][3][4][5][6] PAR-1 is a G-protein coupled receptor (GPCR) that is endogenously activated by proteases such as thrombin.[1][7][8] This peptide mimics the "tethered ligand" that is unmasked after proteolytic cleavage of the receptor's N-terminus, thereby activating PAR-1 and its downstream signaling pathways.[7][8]
Q2: How selective is this peptide for PAR-1 over other PAR family members (PAR-2, PAR-3, PAR-4)?
Data Presentation: Selectivity Profile of PAR Agonists
| Agonist | Target | EC50 / Ki | Receptor Family | Reference |
| This compound | PAR-1 | Data not publicly available | PAR | [1][2][3] |
| PAR-2 | Reported to be selective over PAR-2 | PAR | [1][4] | |
| PAR-3 | Data not publicly available | PAR | ||
| PAR-4 | Data not publicly available | PAR | ||
| TFLLR-NH2 | PAR-1 | ~0.5 - 5 µM (EC50) | PAR | [8] |
| SLIGKV-NH2 | PAR-2 | ~5 - 20 µM (EC50) | PAR | |
| AYPGKF-NH2 | PAR-4 | ~15 µM (EC50) | PAR |
Note: The EC50 values can vary depending on the cell type and assay conditions. It is recommended to determine the potency in your specific experimental setup.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Agonist Activity
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Store the lyophilized peptide at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Reconstitute the peptide in a sterile, appropriate solvent just before use. |
| Incorrect Peptide Concentration | Verify the calculated concentration of your stock solution. Perform a dose-response curve to ensure you are using an effective concentration range. |
| Cell Line Issues | Confirm that your cell line endogenously expresses PAR-1 at sufficient levels using qPCR or Western blot. If using a transfected cell line, verify the expression of the receptor. |
| Assay Conditions | Ensure the assay buffer composition (e.g., pH, ion concentration) is optimal for PAR-1 activation. Check for the presence of proteases in your serum or reagents that might degrade the peptide. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Off-Target Receptor Activation | Perform counter-screening against other relevant GPCRs expressed in your cell line, particularly other PARs. Use a specific PAR-1 antagonist (e.g., Vorapaxar) to confirm that the observed effect is PAR-1 mediated. |
| Peptide Aggregation | Ensure the peptide is fully dissolved in the recommended solvent. Sonication may help to break up aggregates. |
| Contaminants in Peptide Stock | Ensure the peptide is of high purity. Trifluoroacetate (TFA) salts from purification can sometimes interfere with biological assays. If suspected, consider using a peptide with a different salt form (e.g., acetate (B1210297) or HCl). |
| Cellular Stress Response | High concentrations of the peptide or solvent (like DMSO) can induce cellular stress. Optimize the final solvent concentration to be non-toxic to the cells (typically <0.1%). |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a uniform cell density across all wells of your assay plate. |
| Variable Agonist Addition | Use an automated liquid handler for precise and consistent addition of the peptide to the assay plates. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Passage Number of Cells | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the specificity and function of this compound.
Calcium Flux Assay for PAR-1 Activation
This assay measures the increase in intracellular calcium concentration upon PAR-1 activation, which is primarily mediated by Gαq coupling.
Materials:
-
HEK293 cells stably expressing human PAR-1 (or other suitable cell line)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
PAR-1 antagonist (e.g., Vorapaxar) for specificity control
-
Ionomycin for positive control
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the PAR-1 expressing cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, Fluo-4 AM is dissolved in DMSO and then diluted in HBSS with HEPES (and probenecid, if used).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (if required by the kit): Gently wash the cells with HBSS with HEPES to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the this compound at various concentrations and continue recording the fluorescence.
-
For specificity testing, pre-incubate cells with a PAR-1 antagonist for 15-30 minutes before adding the agonist.
-
Use a positive control (e.g., Ionomycin) to confirm cell viability and dye loading.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Radioligand Binding Assay for Receptor Affinity
This competitive binding assay determines the affinity (Ki) of the non-radiolabeled peptide for PAR-1 by measuring its ability to displace a known radiolabeled PAR-1 ligand.
Materials:
-
Cell membranes prepared from cells expressing PAR-1
-
Radiolabeled PAR-1 antagonist (e.g., [3H]-Vorapaxar)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled PAR-1 ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding: Cell membranes + radioligand + excess unlabeled PAR-1 antagonist.
-
Competition: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualization
Activation of PAR-1 by this compound can initiate multiple downstream signaling pathways through the coupling to different G proteins (Gαq, Gα12/13, Gαi) and β-arrestin.
Experimental Workflow for Specificity Testing
Caption: Workflow for determining the specificity of the PAR-1 agonist.
PAR-1 Signaling Pathways
Caption: Major signaling pathways activated by PAR-1.
Logical Flow for Troubleshooting Low Agonist Activity
Caption: Troubleshooting logic for low agonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. H-Ala-Phe(para-Fluoro)-Arg-Cha-Cit-Tyr-NH2 | PAR-3931-PI [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Low signal in calcium mobilization assay with PAR-1 agonist
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in calcium mobilization assays, with a specific focus on those involving Protease-Activated Receptor 1 (PAR-1) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a calcium mobilization assay?
A calcium mobilization assay is a common cell-based method used to screen for the activity of G protein-coupled receptors (GPCRs), such as PAR-1. Most GPCRs that couple to Gαq proteins trigger the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm upon activation. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye. The change in fluorescence intensity is proportional to the amount of intracellular calcium mobilized, which in turn reflects the activation of the receptor by an agonist.[1][2][3][4]
Q2: How is PAR-1 activated to induce calcium signaling?
PAR-1 is a unique GPCR that is activated by proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[5][6][7] This activation leads to the coupling of Gαq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][8] Synthetic PAR-1 activating peptides (PAR-APs), such as TFLLR-NH2, can mimic the tethered ligand and activate the receptor without the need for proteolytic cleavage.[9][10]
Q3: What are some common causes for a low or absent signal in a PAR-1 calcium mobilization assay?
A low or absent signal can stem from various factors, including:
-
Cellular Issues: Poor cell health, incorrect cell density, or low PAR-1 expression levels.
-
Reagent Problems: Degradation or incorrect concentration of the PAR-1 agonist, issues with the calcium indicator dye, or problems with the assay buffer.
-
Procedural Errors: Inadequate dye loading, inappropriate incubation times or temperatures, or issues with the instrumentation setup.[1][11]
-
Agonist-Specific Properties: The specific PAR-1 agonist used may have low potency or efficacy.[12][13]
Troubleshooting Guide
Issue: Low or No Signal Upon PAR-1 Agonist Addition
This is a common problem that can be systematically addressed by examining different components of the assay. The following table outlines potential causes, recommended solutions, and key considerations.
| Potential Cause | Recommended Solution | Key Considerations & Additional Notes |
| Cell Health & Viability | - Verify Cell Viability: Use a viability stain (e.g., Trypan Blue) to ensure a high percentage of viable cells (>95%).- Optimize Culture Conditions: Ensure cells are not overgrown and are in the logarithmic growth phase. | - Stressed or unhealthy cells will not respond optimally to stimuli.- Passage number can affect receptor expression and signaling; use cells within a consistent and low passage range. |
| Cell Density | - Perform a Cell Titration Experiment: Test a range of cell densities to determine the optimal number of cells per well that yields the best signal-to-background ratio.[14][15][16] | - Too few cells will result in a weak signal, while too many cells can lead to confluence-related artifacts and altered signaling.[15][16]- Optimal density can vary between cell lines and plate formats (e.g., 96-well vs. 384-well).[14] |
| PAR-1 Expression | - Confirm Receptor Expression: Verify PAR-1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a Positive Control Cell Line: If possible, use a cell line known to express functional PAR-1. | - Some commonly used cell lines, like HEK293, may have low endogenous PAR-1 expression and might require transient or stable transfection.[17] |
| PAR-1 Agonist | - Check Agonist Potency and Integrity: Prepare fresh agonist dilutions from a new stock. If using a peptide agonist, ensure it has been stored correctly to prevent degradation.- Perform a Dose-Response Curve: Test a wide range of agonist concentrations to ensure you are using an optimal concentration (typically at or above the EC80 for a robust signal).[14] | - The potency of peptide agonists can vary between batches.[10]- Thrombin can also be used as a potent, natural PAR-1 agonist.[9] |
| Calcium Indicator Dye | - Optimize Dye Loading: Adjust incubation time (typically 30-60 minutes) and temperature (room temperature or 37°C).[3]- Use Probenecid (B1678239): Include probenecid in the dye loading buffer to inhibit organic anion transporters, which can pump the dye out of the cells.[11]- Check Dye Integrity: Ensure the dye has been stored properly (protected from light and moisture). | - Uneven dye loading can lead to variable signals.[18][19]- Some dyes, like Fluo-4, are brighter and may provide a better signal window.[20] Inadequate loading can occur if the AM ester form of the dye is not properly cleaved by intracellular esterases.[21][22] |
| Assay Buffer | - Ensure Calcium Presence: The assay buffer must contain an appropriate concentration of calcium for proper signaling and to facilitate influx from the extracellular space.[23]- Check for Interfering Substances: Some components in the media or buffer could interfere with the assay. Use a simple buffer like Hanks' Balanced Salt Solution (HBSS) with HEPES.[11] | - Phenol red in culture media can interfere with fluorescence readings and should be avoided in the final assay buffer. |
| Serum Starvation | - Optimize Starvation Time: If performing serum starvation to reduce basal signaling, the duration is critical. Prolonged starvation (e.g., >24 hours) can stress cells and negatively impact signaling pathways.[24][25] Consider reducing the serum concentration (e.g., to 0.5-1%) instead of complete removal.[26] | - Serum starvation can have variable effects on different cell types and signaling pathways.[24][27][28] |
| Instrumentation | - Check Plate Reader Settings: Ensure the correct excitation and emission wavelengths for your chosen dye are set. Optimize the read height and gain settings.- Verify Liquid Handling: Ensure accurate and consistent dispensing of agonist. For fast kinetic assays, an automated dispenser is recommended.[11] | - The timing of agonist addition and the start of the fluorescence reading is critical for capturing the transient calcium peak. |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol provides a general framework for measuring PAR-1 agonist-induced calcium mobilization in a 96-well format.
Materials:
-
Adherent cells expressing PAR-1 (e.g., EA.hy926, or transfected HEK293)
-
Black-walled, clear-bottom 96-well cell culture plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
PAR-1 agonist (e.g., TFLLRN-NH₂)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Fluorescent plate reader with an automated injection system
Methodology:
-
Cell Plating:
-
Seed cells into a 96-well black-walled, clear-bottom plate at a pre-optimized density.
-
Culture overnight at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM. First, dissolve the Fluo-4 AM in DMSO, then dilute in Assay Buffer containing 0.02-0.04% Pluronic F-127 and 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate.
-
Gently add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
-
-
Cell Washing (Optional but Recommended):
-
Gently aspirate the dye loading solution.
-
Wash the cells once with 100 µL of Assay Buffer (containing 2.5 mM probenecid).
-
Add 100 µL of Assay Buffer to each well for the final assay.
-
-
Agonist Preparation:
-
Prepare a 5X or 10X stock solution of the PAR-1 agonist in Assay Buffer.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).[11]
-
Set the instrument parameters for the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Using the automated injector, add the PAR-1 agonist solution to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.[14]
-
-
Data Analysis:
-
The response is typically calculated as the difference between the peak fluorescence and the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F₀).
-
Plot the response against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
PAR-1 Signaling Pathway Leading to Calcium Mobilization
References
- 1. researchgate.net [researchgate.net]
- 2. tebubio.com [tebubio.com]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 5. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins | Blood | American Society of Hematology [ashpublications.org]
- 7. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor-1-induced calcium signaling in gingival fibroblasts is mediated by sarcoplasmic reticulum calcium release and extracellular calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 10. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. partone.litfl.com [partone.litfl.com]
- 13. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Cell Density Upregulates Calcium Oscillation by Increasing Calcium Store Content via Basal Mitogen-Activated Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of proteinase-activated receptor-1 (PAR1) agonists and antagonists using a cultured cell receptor desensitization assay: activation of PAR2 by PAR1-targeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 20. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Loading a Calcium Dye into Frog Nerve Endings Through the Nerve Stump: Calcium Transient Registration in the Frog Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. researchgate.net [researchgate.net]
- 27. Serum starvation activates NF-κB through G protein β2 subunit-mediated signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Platelet Aggregation Studies
Welcome to the Technical Support Center for Platelet Aggregation Studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and access detailed experimental protocols.
Troubleshooting Guide
Inconsistent results in platelet aggregation studies can arise from a variety of factors, categorized as pre-analytical, analytical, and post-analytical variables. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: No or Low Platelet Aggregation Response
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Agonist | Prepare fresh agonist solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer to maintain stability and potency.[1][2] |
| Presence of Antiplatelet Agents | Review the donor's medication and dietary history for substances that inhibit platelet function, such as aspirin, NSAIDs, P2Y12 inhibitors, and certain foods or supplements.[3][4][5][6][7][8] |
| Platelet Refractoriness | Platelets can become refractory if tested too long after blood collection. It is recommended to perform aggregation studies within 2-4 hours of sample collection.[3][9] |
| Low Platelet Count | Ensure the platelet count in the platelet-rich plasma (PRP) is within the optimal range (typically 200-300 x 10⁹/L).[3][9][10] Adjusting the count with autologous platelet-poor plasma (PPP) may be necessary.[3][9] |
| Instrument Malfunction | Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation) before each experiment.[1] Ensure the instrument is maintained and functioning according to the manufacturer's specifications. |
Issue 2: High Variability Between Replicates or Experiments
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Sample Handling | Standardize blood collection, processing, and storage procedures.[1] Traumatic venipuncture can activate platelets, so a clean draw is essential.[3] Discard the first 2-3 mL of blood to avoid tissue factor contamination.[1] |
| Variable Centrifugation | Use consistent centrifugation speeds and times for preparing PRP and PPP. For PRP, a low-speed centrifugation (e.g., 150-200 g for 10-20 minutes) is recommended.[3] |
| Temperature Fluctuations | Maintain a constant temperature of 37°C during the assay.[4] Blood samples should be kept at room temperature before processing, as cooling can activate platelets.[4][11] |
| Inconsistent Agonist Concentration | Prepare fresh agonist dilutions for each experiment and verify the final concentration in the assay.[1] |
| Biological Variability | Acknowledge inherent biological variability between donors. If possible, screen multiple donors and select those with a consistent aggregation response.[1] |
Issue 3: Spontaneous Platelet Aggregation
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Platelet Activation During Collection/Processing | A traumatic venipuncture or excessive agitation of the blood collection tube can cause premature platelet activation.[3] Ensure gentle handling of samples. |
| Contamination | Ensure all labware (cuvettes, pipette tips) is clean and free of contaminants that could activate platelets. |
| Underlying Medical Conditions | Certain patient conditions, such as myeloproliferative neoplasms, can lead to hyperaggregable platelets.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal time frame for performing platelet aggregation studies after blood collection?
A1: Platelet function can change over time, so it is best to perform the test within 2 to 4 hours of blood collection.[3][9] Some studies suggest that for certain agonists like arachidonic acid and ADP, analyses should not be postponed for more than 2 hours.[9]
Q2: What anticoagulant should be used for blood collection?
A2: The standard anticoagulant for platelet aggregation studies is 3.2% sodium citrate.[1] It is crucial to maintain the correct blood-to-anticoagulant ratio (typically 9:1) by ensuring the collection tube is filled to the proper volume.[1][3]
Q3: Does the platelet count of the PRP need to be adjusted?
A3: Yes, for consistency, it is recommended to adjust the platelet count of the PRP to a standardized level, typically between 200 and 300 x 10⁹/L, by adding autologous platelet-poor plasma (PPP).[3][9] However, some guidelines suggest that if the platelet count is not excessively high (e.g., >600 G/L), adjustment may not be necessary as it could introduce artifacts.[12]
Q4: How should platelet aggregation reagents be stored?
A4: To maintain their stability and potency, platelet aggregation reagents should be stored according to the manufacturer's recommendations, which typically specify a temperature range of 2°C to 8°C and protection from light.[2]
Q5: What are the primary and secondary waves of aggregation?
A5: The primary wave of aggregation is the initial, reversible clumping of platelets directly induced by the agonist. The secondary wave is a larger, irreversible aggregation sustained by the release of substances like ADP and thromboxane (B8750289) A2 from the platelets' dense granules, which further amplifies the activation process.[3]
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[9][13] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[3][13]
Methodology
-
Blood Collection: Draw whole blood from healthy donors who have abstained from antiplatelet medications for at least two weeks.[1] Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[1] Discard the first 2-3 mL of blood.[1]
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 g) for 10-20 minutes at room temperature.[3] Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.[3]
-
-
Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, adjust the count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[1]
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[1]
-
Baseline Calibration:
-
Aggregation Assay:
-
In a new cuvette, add the standardized PRP and a magnetic stir bar.[1]
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C with stirring.
-
Add the desired concentration of agonist to the PRP and record the change in light transmission over time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Platelet Aggregation | HE [hematology.mlsascp.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. testing.com [testing.com]
- 6. Platelet Aggregation Test: Purpose, Procedure, and Results [webmd.com]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. biodatacorp.com [biodatacorp.com]
- 9. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂. This peptide is a selective Protease-Activated Receptor 1 (PAR-1) agonist used in various research applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂?
A1: The acceptable purity level of a synthetic peptide depends on its intended application. For Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂, the following general guidelines apply.[3] For early-stage research and non-sensitive screening, a purity of >90% may be sufficient.[4] However, for quantitative in-vitro bioassays, cell-based studies, and animal studies, a purity of >95% is recommended to ensure reliable and reproducible results. For applications requiring the highest accuracy, such as clinical trials or crystallography, a purity of ≥98% is often required.[3][4]
Q2: What are the most common analytical methods to assess the purity and quality of this peptide?
A2: A multi-faceted approach is essential for the comprehensive quality control of synthetic peptides.[5] The most common and critical techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of peptides by separating the target peptide from its impurities.[6][7]
-
Mass Spectrometry (MS): MS is used to confirm the identity of the peptide by verifying its molecular weight.[8][9] It is also invaluable for identifying the nature of any impurities present.[10]
-
Amino Acid Analysis (AAA): AAA is the gold standard for accurately quantifying the amount of peptide in a sample (net peptide content) by determining its amino acid composition.[11][12]
Q3: What are some common impurities that might be present in a synthesis of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂?
A3: Impurities in synthetic peptides can originate from the synthesis process itself or from degradation during storage.[7][13] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids from the target sequence.[13][14]
-
Truncated sequences: Peptides that are shorter than the full-length product.[7]
-
Incomplete deprotection: Residual protecting groups from the synthesis that have not been fully removed.[10]
-
Oxidation: The side chains of certain amino acids are susceptible to oxidation.[15]
-
Deamidation: The conversion of asparagine or glutamine to aspartic or glutamic acid.[14]
-
Racemization: Changes in the chirality of the amino acids.[13]
Q4: How should I store and handle the Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ peptide to ensure its stability?
A4: Proper storage and handling are crucial for maintaining the integrity of the peptide. Lyophilized (powder) peptide should be stored at -20°C or colder, protected from moisture and light.[2] Once reconstituted in a solvent, it is recommended to make single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Multiple Peaks Observed for a "Pure" Sample | Peptide aggregation. | Prepare the sample in a denaturing solvent like 8M urea (B33335) or 6M guanidinium (B1211019) chloride before injection. |
| Different salt forms of the peptide. | Ensure consistent use of mobile phase modifiers (e.g., TFA) to maintain a stable ionic environment. | |
| On-column degradation. | Use a lower column temperature and ensure the mobile phase pH is appropriate for the peptide's stability. | |
| Broad or Tailing Peaks | Poor solubility of the peptide in the mobile phase. | Optimize the mobile phase composition, including the organic solvent and ion-pairing agent concentration. |
| Secondary interactions with the column stationary phase. | Use a high-purity silica (B1680970) column and an appropriate concentration of an ion-pairing agent like TFA to mask silanol (B1196071) groups.[10] | |
| Column overloading. | Reduce the amount of peptide injected onto the column. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. |
Mass Spectrometry Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal for the Target Peptide | Poor ionization of the peptide. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow). Try a different ionization method (e.g., MALDI if ESI is not working). |
| High salt concentration in the sample. | Desalt the peptide sample using a C18 ZipTip or similar cleanup method before analysis.[15] | |
| Observed Mass Does Not Match Theoretical Mass | Presence of adducts (e.g., sodium, potassium). | This is common in ESI-MS; look for peaks corresponding to [M+Na]⁺ or [M+K]⁺.[15] |
| Incorrect calculation of theoretical mass. | Double-check the calculation, ensuring the correct isotopic masses and the presence of the C-terminal amide are accounted for. | |
| Peptide modification (e.g., oxidation). | Look for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation).[15] | |
| Multiple Peaks in the Mass Spectrum | Presence of impurities from synthesis or degradation. | Use LC-MS to separate the components before MS analysis. Perform MS/MS on the impurity peaks to help identify their structures.[15] |
| In-source fragmentation. | Reduce the cone voltage or other source parameters to minimize fragmentation in the ion source. |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.
-
The typical concentration for analysis is between 0.2 mg/mL and 1.0 mg/mL.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 20-30 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[4]
-
Column Temperature: 30-45°C.[4]
-
-
Data Analysis:
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
LC-MS Conditions:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Use a column and mobile phases similar to the HPLC purity method, but with formic acid as the modifier.
-
The mass spectrometer should be operated in positive ion mode to acquire full MS scans.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the chromatogram.
-
Compare the observed monoisotopic mass to the calculated theoretical mass of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂. The masses should match within a few ppm for high-resolution mass spectrometers.
-
Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)
-
Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1-2 mg).
-
Hydrolyze the peptide into its constituent amino acids by heating with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[16]
-
-
Analysis:
-
Separate and quantify the amino acids using an amino acid analyzer or an HPLC system with pre- or post-column derivatization (e.g., with ninhydrin (B49086) or a fluorescent tag).[11][12][16]
-
Run a standard mixture of amino acids with a known concentration for calibration.
-
-
Data Analysis:
-
Determine the molar amount of each amino acid from the sample.
-
Calculate the net peptide content by comparing the total mass of the quantified amino acids to the initial mass of the lyophilized peptide, accounting for the mass of water added during hydrolysis.
-
Visualizations
Experimental Workflow for Peptide Quality Control
Caption: Workflow for the quality control of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH₂ peptide.
PAR-1 Signaling Pathway
Caption: Simplified PAR-1 signaling cascade initiated by the agonist peptide.[17][18][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Ala-Phe(para-Fluoro)-Arg-Cha-Cit-Tyr-NH2 | PAR-3931-PI [biosynth.com]
- 3. biocat.com [biocat.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. pcl.tamu.edu [pcl.tamu.edu]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Two Synthetic PAR1 Agonist Peptides: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 and TFLLR-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic peptide agonists of Protease-Activated Receptor 1 (PAR1): Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 and TFLLR-NH2. Both molecules are valuable tools for investigating the physiological and pathophysiological roles of PAR1, a G-protein coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This document outlines their mechanisms of action, presents available experimental data, and provides detailed experimental protocols for their characterization.
Introduction to PAR1 Agonism
Protease-Activated Receptor 1 (PAR1) is uniquely activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling cascades. Synthetic peptides like this compound and TFLLR-NH2 are designed to mimic this tethered ligand, thereby directly activating PAR1 without the need for proteolytic cleavage. This allows for the specific and controlled investigation of PAR1-mediated cellular events.
Mechanism of Action
Both this compound and TFLLR-NH2 function as selective agonists for PAR1.[1][2] They bind to the receptor and induce a conformational change that leads to the activation of heterotrimeric G-proteins, primarily Gαq/11 and Gα12/13.[3] This initiates a cascade of intracellular signaling events crucial for various cellular responses.
PAR1 Signaling Pathway
Upon activation by an agonist, PAR1 initiates multiple downstream signaling pathways. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is important for cytoskeletal rearrangements.
Quantitative Data Comparison
| Peptide | Assay Type | Cell/Tissue Type | Potency (EC50) | Reference(s) |
| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | 1.9 µM | [2][4][5] |
| This compound | Calcium Signaling | HEK293 Cells | Potent Agonist* | [1][6] |
*Note: While described as a potent agonist, a specific EC50 value for this compound from publicly available experimental data is not specified. It is highlighted for its high selectivity for PAR1 over PAR2.[1][6]
Experimental Protocols
The characterization of PAR1 agonists typically involves functional assays that measure downstream cellular responses. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR1 activation, which is a direct consequence of the Gαq/PLC signaling pathway.
Detailed Methodology:
-
Cell Culture: Culture cells endogenously expressing PAR1 (e.g., human endothelial cells) or cells transfected with a PAR1 expression vector (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates and allow them to adhere and grow to confluency.
-
Dye Loading: Remove the culture medium and replace it with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the cells to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the PAR1 agonist peptides in an appropriate assay buffer.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence before injecting the agonist.
-
Data Acquisition: Immediately after agonist injection, begin kinetic measurement of fluorescence intensity over several minutes.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Platelet Aggregation Assay
This assay measures the ability of a PAR1 agonist to induce the aggregation of platelets, a key physiological response to PAR1 activation.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP.
-
Assay Setup: Place a sample of PRP into a cuvette with a stir bar in a light transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).
-
Agonist Addition: Add the PAR1 agonist peptide to the PRP sample while stirring.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. A dose-response curve can be generated by testing a range of peptide concentrations.
In Vivo Studies
Both peptides are instrumental for in vivo investigations of PAR1 activation.[1] For instance, TFLLR-NH2 has been shown to stimulate PAR1-mediated plasma extravasation in vivo.[2][4] Such studies are crucial for understanding the systemic effects of PAR1 activation.
Conclusion
Both this compound and TFLLR-NH2 are potent and selective synthetic agonists of PAR1, serving as indispensable tools for dissecting the receptor's role in health and disease. While TFLLR-NH2 is well-characterized with a known EC50 for calcium mobilization, this compound is noted for its high selectivity for PAR1 over PAR2. The choice between these peptides may depend on the specific experimental requirements, such as the need for a well-defined potency versus a high degree of receptor selectivity. The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of these and other PAR1-modulating compounds.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Selectivity of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 for PAR-1 over PAR-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide agonist Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, focusing on its selectivity for Proteinase-Activated Receptor 1 (PAR-1) over Proteinase-Activated Receptor 2 (PAR-2). The information presented is supported by experimental data to assist researchers in evaluating its suitability for studies on PAR-1 signaling and function.
Data Presentation: Quantitative Selectivity
The selectivity of this compound for PAR-1 over PAR-2 has been evaluated using cell-based calcium signaling assays.[1] The following table summarizes the quantitative data from these experiments.
| Receptor | Agonist | EC50 (Concentration for 50% Maximal Response) | Cell Line | Reference |
| PAR-1 | This compound | [Data from cited reference] | HEK293 | Kawabata, A. et al. J Pharmacol Exp Ther 288, 358 (1999) |
| PAR-2 | This compound | [Data from cited reference] | HEK293 | Kawabata, A. et al. J Pharmacol Exp Ther 288, 358 (1999) |
Signaling Pathways
Experimental Protocols
The determination of agonist selectivity for PAR-1 over PAR-2 is commonly performed using a calcium mobilization assay in a cell line expressing the receptors of interest.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK-293 cells stably expressing either human PAR-1 or human PAR-2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[4][5]
Procedure:
-
Cell Plating: Seed the PAR-1 and PAR-2 expressing HEK-293 cells into separate black, clear-bottom 96-well plates to achieve a confluent monolayer on the day of the experiment. Incubate overnight.[4]
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in the assay buffer. Remove the cell culture medium, wash the cells with assay buffer, and add the dye loading solution to each well. Incubate in the dark at 37°C for approximately 60 minutes, followed by 30 minutes at room temperature.[4]
-
Compound Preparation: Prepare serial dilutions of the this compound peptide in a separate plate.
-
Measurement of Calcium Flux:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[4]
-
Record a baseline fluorescence reading for each well.
-
The instrument then adds the peptide agonist from the compound plate to the cell plate.
-
Immediately after addition, continuously record the fluorescence intensity to capture the transient increase in intracellular calcium.[4]
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value for each receptor.
The following diagram outlines the workflow for this experimental procedure.
References
- 1. innopep.com [innopep.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 and Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 and the endogenous protease thrombin, focusing on their efficacy in activating Protease-Activated Receptor 1 (PAR-1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into their respective mechanisms and functional activities.
Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade and a potent activator of platelets and other cells through its interaction with Protease-Activated Receptors (PARs).[1] PAR-1, a member of the G-protein coupled receptor superfamily, is the primary thrombin receptor on human platelets and various other cell types.[2][3] Its activation is initiated by thrombin-mediated cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling.[3]
This compound is a synthetic peptide designed as a selective agonist for PAR-1.[4][5] By mimicking the action of the tethered ligand, this peptide can activate PAR-1 independently of thrombin's enzymatic activity.[6] This guide explores the comparative efficacy of this synthetic agonist and thrombin, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Quantitative Efficacy Comparison
| Agonist | Receptor | EC50 (Platelet Aggregation) | Reference |
| Ala-Phe(4-F)-Arg-Cha-Har-Tyr-NH2 (a close analog) | Thrombin Receptor (PAR-1) | 30 nM | [7] |
| Thrombin | PAR-1 | Varies (typically low nM range) | [8] |
| Tfllrnpndk-NH2 (another PAR-1 agonist peptide) | PAR-1 | ~1.9 - 3 µM | [6] |
Note: EC50 values can vary depending on the specific experimental conditions, cell type, and assay used.
Experimental Protocols
To evaluate and compare the efficacy of this compound and thrombin, several in vitro assays are commonly employed. These assays typically measure downstream cellular responses following PAR-1 activation.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet clumping, a critical step in thrombosis.
Principle: Light transmission aggregometry is used to measure the change in optical density of a platelet-rich plasma (PRP) or washed platelet suspension upon addition of an agonist. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.[3]
Protocol Outline:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant PRP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place a specific volume of PRP into an aggregometer cuvette with a stir bar.
-
Establish a baseline reading.
-
Add a known concentration of the agonist (this compound or thrombin) to the cuvette.
-
Record the change in light transmission over time. The maximum aggregation is expressed as a percentage.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the percentage of platelet aggregation against different concentrations of the agonist.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal aggregation response.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in PAR-1 signaling.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM). Upon binding to calcium, the dye's fluorescence properties change, which can be measured using a fluorometer or flow cytometer.[9][10]
Protocol Outline:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing PAR-1 (e.g., human platelets, endothelial cells, or a cell line overexpressing PAR-1).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Incubate the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Wash the cells to remove any extracellular dye.
-
-
Measurement of Calcium Flux:
-
Resuspend the dye-loaded cells in a buffer.
-
Establish a baseline fluorescence reading.
-
Add the agonist (this compound or thrombin) to the cell suspension.
-
Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.
-
Generate dose-response curves and calculate the EC50 for the calcium mobilization response.
-
Signaling Pathways
Both thrombin and this compound initiate signaling through PAR-1, which couples to several heterotrimeric G proteins, primarily Gq, G12/13, and Gi.[11]
Thrombin-Mediated PAR-1 Activation
Thrombin's proteolytic activity is essential for its activation of PAR-1. The workflow involves the cleavage of the receptor's N-terminus to reveal the tethered ligand.
References
- 1. The cleaved peptide of PAR1 is a more potent stimulant of platelet-endothelial cell adhesion than is thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Ala-Phe(4-F)-Arg-Cha-Har-Tyr-NH2 (Thrombin Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease-activated receptor-1-induced calcium signaling in gingival fibroblasts is mediated by sarcoplasmic reticulum calcium release and extracellular calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. To Be Biased or Not to Be: A Play for G-Protein Coupled Receptors [mdpi.com]
A Comparative Guide to the Cross-Reactivity of PAR-1 Activating Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used Protease-Activated Receptor 1 (PAR-1) activating peptides, with a focus on their cross-reactivity with other members of the PAR family. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide a deeper understanding of their pharmacological profiles.
Introduction to PAR-1 and Activating Peptides
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. PAR-1, the first identified member of this family, is a key player in hemostasis, thrombosis, and inflammation.
Synthetic peptides that mimic the tethered ligand sequence can directly activate PAR-1 without the need for proteolytic cleavage. The most commonly used PAR-1 activating peptides (agonists) are SFLLRN-NH₂ (human) and TFLLRN-NH₂ (murine). Understanding the specificity and potential off-target effects of these peptides on other PARs (PAR-2, PAR-3, and PAR-4) is crucial for accurate interpretation of experimental results.
Comparative Analysis of PAR-1 Activating Peptides
The following table summarizes the available quantitative data on the potency and cross-reactivity of PAR-1 activating peptides. The data is primarily derived from calcium mobilization and platelet aggregation assays.
| Peptide | Target Receptor | Assay Type | Cell/Tissue Type | EC₅₀ (µM) | Cross-Reactivity Notes | Reference |
| SFLLRN-NH₂ | PAR-1 | Platelet Aggregation | Human Platelets | ~3 | Highly potent PAR-1 agonist. | [1] |
| PAR-1 | ⁴⁵Ca²⁺ Release | Xenopus Oocytes expressing human PAR-1 | ~0.1 | Shows high selectivity for PAR-1. | [2] | |
| PAR-4 | ⁴⁵Ca²⁺ Release | Xenopus Oocytes expressing human PAR-4 | No Activity | Does not activate PAR-4. | [2] | |
| PAR-2 | Contraction Assay | Rat Isolated Airways | - | Generally considered selective for PAR-1 over PAR-2 in many tissues. | [3] | |
| TFLLRN-NH₂ | PAR-1 | Relaxation Assay | Rat Aorta | Lower than PAR-4 agonists | A potent and selective PAR-1 agonist. | [4] |
| GYPGKF-NH₂ (PAR-4 Agonist) | PAR-1 | ⁴⁵Ca²⁺ Release | Xenopus Oocytes expressing human PAR-1 | Minimal activity at 500 µM | Demonstrates the selectivity of PAR-1 for its cognate activating peptide. | [2] |
| PAR-4 | Platelet Aggregation | Human Platelets | ~500 | Significantly less potent than SFLLRN-NH₂ on PAR-1. | [5] |
Note: EC₅₀ values can vary depending on the specific experimental conditions, cell type, and assay used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells expressing the PAR of interest (e.g., HEK293 cells transfected with PAR-1, PAR-2, or PAR-4)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PAR activating peptides (SFLLRN-NH₂, TFLLRN-NH₂, etc.)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Peptide Addition: Prepare serial dilutions of the PAR activating peptides in HBSS.
-
Measurement: Place the plate in the microplate reader. Record the baseline fluorescence for a short period. Then, add the peptide solutions to the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each peptide concentration. Plot the response against the peptide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Platelet Aggregation Assay
This assay measures the ability of PAR activating peptides to induce platelet aggregation.
Materials:
-
Freshly drawn human or animal blood collected in an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
Platelet-poor plasma (PPP) as a blank.
-
PAR activating peptides.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay Setup: Pipette a specific volume of PRP into the aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate to 37°C.
-
Baseline Measurement: Set the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Peptide Addition: Add the PAR activating peptide to the PRP and start recording the change in light transmittance.
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmittance. Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC₅₀.
Signaling Pathways and Visualizations
Activation of PAR-1 by its activating peptides initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of PAR-1 to G proteins, leading to downstream effector activation.
Caption: Simplified PAR-1 signaling pathway initiated by activating peptides.
Conclusion
The available experimental data strongly indicate that the commonly used PAR-1 activating peptides, SFLLRN-NH₂ and TFLLRN-NH₂, are highly selective for PAR-1. While SFLLRN-NH₂ has been shown to be inactive on PAR-4, and PAR-4 agonists exhibit minimal activity on PAR-1, it is always advisable to consider the potential for off-target effects, especially when using high concentrations of these peptides. The choice of activating peptide should be guided by the specific research question and the experimental system being used. The detailed protocols and signaling pathway information provided in this guide are intended to assist researchers in designing and interpreting their experiments with greater accuracy and confidence.
References
- 1. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of Negative Control Strategies for the Study of Peptide Antagonists
This guide provides a comparative overview of essential negative control experiments for researchers studying the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, hereafter referred to as "Peptide X." For the purpose of this guide, we will treat Peptide X as a putative antagonist of a Gq-coupled, protease-activated receptor (PAR). The principles and protocols described are broadly applicable to the characterization of novel peptide-based inhibitors and receptor antagonists.
Proper negative controls are critical to ensure that the observed biological effects are specifically due to the peptide's intended mechanism of action and not due to off-target effects, artifacts of the experimental system, or contamination.
Overview of Negative Control Strategies
The selection of appropriate negative controls is fundamental to validating the specificity of Peptide X. An ideal set of controls will address different aspects of potential experimental error, from the peptide's sequence-specificity to the vehicle's effect.
| Control Type | Description | Key Question Addressed | Typical Assay | Expected Outcome for a Specific Effect |
| Vehicle Control | The solvent used to dissolve Peptide X (e.g., DMSO, PBS). | Does the solvent alone have a biological effect? | All assays | No significant activity compared to untreated cells. |
| Scrambled Peptide | A peptide with the same amino acid composition as Peptide X but in a randomized sequence (e.g., Tyr-Cit-Ala-Arg-pPhe-Cha-NH2). | Is the specific sequence of Peptide X required for its activity? | Calcium Mobilization, Binding Assays | Significantly reduced or no antagonist activity (IC50 > 100x that of Peptide X). |
| Inactive Analog | A peptide with a single, critical amino acid substituted, often one essential for binding (e.g., replacing Arginine with Alanine). | Is a specific residue (e.g., Arg) critical for the peptide's function? | Calcium Mobilization, p-ERK Western Blot | Significantly reduced or no antagonist activity. |
| Orthogonal Receptor Activation | An agonist for a different receptor expressed on the same cell type that signals through a similar pathway. | Is Peptide X specific to the target receptor (PAR)? | Calcium Mobilization | Peptide X should not inhibit the response to the orthogonal agonist. |
Quantitative Comparison of Controls in Key Assays
The following tables summarize hypothetical but realistic data from experiments designed to validate the specificity of Peptide X as a PAR antagonist.
Table 1: Calcium Mobilization Assay
This assay measures the inhibition of agonist-induced intracellular calcium release in cells expressing the target PAR. The IC50 value represents the concentration of the peptide required to inhibit 50% of the maximum response.
| Peptide | Sequence | Target | Agonist | IC50 (nM) |
| Peptide X | Ala-pPhe-Arg-Cha-Cit-Tyr-NH2 | PAR | Trypsin | 15.2 |
| Vehicle | DMSO | PAR | Trypsin | No Inhibition |
| Scrambled Peptide | Tyr-Cit-Ala-Arg-pPhe-Cha-NH2 | PAR | Trypsin | > 10,000 |
| Inactive Analog | Ala-pPhe-Ala -Cha-Cit-Tyr-NH2 | PAR | Trypsin | 8,500 |
| Peptide X | Ala-pPhe-Arg-Cha-Cit-Tyr-NH2 | Orthogonal Receptor | ATP | No Inhibition |
Table 2: ERK Phosphorylation Inhibition
This table shows the percentage inhibition of agonist-induced ERK1/2 phosphorylation at a fixed concentration (1 µM) of each peptide.
| Peptide | Concentration (µM) | Agonist | % Inhibition of p-ERK Signal |
| Peptide X | 1 | Trypsin | 95% |
| Vehicle | - | Trypsin | 0% |
| Scrambled Peptide | 1 | Trypsin | 5% |
| Inactive Analog | 1 | Trypsin | 12% |
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the mechanism of action and the experimental design.
Caption: Proposed signaling pathway for a protease-activated receptor (PAR).
Caption: Workflow for a cell-based calcium mobilization assay.
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the ability of Peptide X and its controls to inhibit agonist-induced calcium flux in a cell line endogenously or exogenously expressing the target PAR.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the target PAR into a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Culture overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-4 AM (a calcium-sensitive dye) and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of Peptide X, the scrambled peptide, and the inactive analog in HBSS/HEPES buffer. Include a vehicle-only control.
-
Wash the cells twice with 100 µL of HBSS/HEPES buffer.
-
Add 80 µL of the appropriate compound dilution or vehicle to each well and incubate for 20 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the reader to excite at 494 nm and measure emission at 516 nm.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Inject 20 µL of the PAR agonist (e.g., trypsin at a final concentration equal to its EC80) into each well.
-
Continue to record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the maximum change in fluorescence (Fmax - Fmin) for each well.
-
Normalize the data to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol assesses the inhibition of a downstream signaling event, the phosphorylation of ERK1/2.
-
Cell Treatment:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat cells for 30 minutes with 1 µM of Peptide X, scrambled peptide, inactive analog, or vehicle.
-
Stimulate the cells with the PAR agonist for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Capture the image using a digital imager.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage inhibition relative to the agonist-only treatment.
-
In Vivo Validation of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2: A Comparative Guide to PAR-1 Agonist Activity
For Immediate Release
This guide provides a comprehensive comparison of the in vivo and in vitro activity of the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a selective Protease-Activated Receptor 1 (PAR-1) agonist.[1] Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data against other PAR-1 modulators and provides detailed experimental protocols to support further investigation into its therapeutic potential.
Overview of this compound
This compound is a bioactive peptide that selectively activates PAR-1, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the cellular effects of thrombin.[1] PAR-1 activation is integral to platelet aggregation and has been a key target in the development of anti-thrombotic therapies. This peptide mimics the "tethered ligand" that is unmasked upon proteolytic cleavage of the PAR-1 N-terminus by thrombin, initiating downstream signaling cascades.
Comparative In Vitro Potency
The efficacy of PAR-1 agonists is often determined by their half-maximal effective concentration (EC50) in functional assays, such as inducing platelet aggregation. Lower EC50 values indicate higher potency. Below is a comparison of the reported EC50 values for various PAR-1 and PAR-4 agonist peptides.
| Receptor | Agonist Peptide | EC50 for Platelet Aggregation (µM) |
| PAR-1 | This compound | Data Not Available in Searched Literature |
| PAR-1 | TRAP-6 (SFLLRN-NH2) | ~0.8 - 3 |
| PAR-1 | Tfllrnpndk-NH2 | ~1.9 - 3 |
| PAR-4 | AYPGKF-NH2 | ~56 - 80 |
Note: EC50 values can vary depending on experimental conditions.
In Vivo Efficacy in Preclinical Models
Table 2: In Vivo Efficacy of a PAR-1 Agonist Peptide (AP9) in a Mouse Photothrombosis Model [2]
| Treatment Group | Dose (mg/kg) | Administration Schedule | Outcome |
| Control | - | - | 100% Lesion Volume |
| AP9 | 20 | Single dose, 10 min before thrombosis | Reduced brain lesion volume |
| AP9 | 20 | Two doses, 10 min before and 1 h after thrombosis | ~50% reduction in lesion volume at 24h |
These findings suggest that PAR-1 agonism can modulate thrombotic events in vivo, though the specific effects of this compound in models of arterial or venous thrombosis require direct investigation.
Comparison with PAR-1 Antagonists
The clinical development of PAR-1 antagonists, such as Vorapaxar and Atopaxar, provides valuable context for the therapeutic window and potential side effects of modulating the PAR-1 pathway. These agents have been evaluated for their ability to reduce thrombotic cardiovascular events.
Table 3: Overview of Clinically Tested PAR-1 Antagonists
| Compound | Mechanism | Key Clinical Finding |
| Vorapaxar | Reversible PAR-1 Antagonist | Reduced the rate of a combined endpoint of cardiovascular death, MI, or stroke in patients with a history of MI or PAD.[3] Increased risk of bleeding.[4] |
| Atopaxar | Reversible PAR-1 Antagonist | Showed inhibition of platelet aggregation.[5][6] Higher doses were associated with increased liver enzymes and bleeding events in Phase II trials.[7] |
Signaling Pathways and Experimental Workflows
PAR-1 Signaling Pathway
Activation of PAR-1 by an agonist like this compound initiates a signaling cascade through various G-proteins, primarily Gq and G12/13. This leads to downstream effects such as calcium mobilization and platelet aggregation.
Caption: Simplified PAR-1 signaling cascade leading to platelet aggregation.
Experimental Workflow: In Vivo Thrombosis Model
The Ferric Chloride (FeCl3)-induced carotid artery thrombosis model is a widely used method to evaluate the efficacy of anti-thrombotic agents in vivo.
Caption: Workflow for the FeCl3-induced carotid artery thrombosis model.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation using light transmission aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the PAR-1 agonist (e.g., this compound or TRAP-6) at various concentrations to the PRP.
-
Record the change in light transmission for 5-10 minutes, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the PPP baseline.
-
Plot a dose-response curve and determine the EC50 value for each agonist.
-
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This protocol describes a common method for inducing arterial thrombosis in mice to test the efficacy of anti-thrombotic compounds.[8]
-
Animal Preparation:
-
Anesthetize male C57BL/6 mice (8-12 weeks old) with an appropriate anesthetic (e.g., intraperitoneal injection of tribromoethanol).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Compound Administration:
-
Administer this compound or a vehicle control intravenously via the tail vein at the desired dose (e.g., doses ranging from 0.2 to 20 mg/kg can be explored based on similar peptide studies).[2]
-
-
Thrombus Induction:
-
Apply a piece of filter paper (1x2 mm) saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement and Endpoint:
-
Continuously monitor blood flow using the Doppler probe for a set period (e.g., 60 minutes).
-
The primary endpoint is the time to complete cessation of blood flow (time to occlusion).
-
-
Data Analysis:
-
Compare the time to occlusion between the treated and vehicle control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
-
Conclusion
This compound is a selective PAR-1 agonist with potential applications in thrombosis research. While direct comparative data on its in vivo efficacy is pending, the provided protocols and comparative data on other PAR-1 modulators offer a solid foundation for its evaluation. Further studies are warranted to fully characterize its activity profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protease-Activated Receptor 1 (PAR-1) Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the potency of common agonists for Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor crucial in thrombosis, inflammation, and cellular signaling. The data presented is compiled from various experimental studies to aid in the selection of appropriate agonists for research and drug development.
Data Presentation: PAR-1 Agonist Potency (EC50)
The potency of PAR-1 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. This value can vary based on the specific agonist, the cell type, and the functional assay used.
| Agonist | Agonist Type | Assay Type | Cell/Tissue Type | EC50 Value | Citation(s) |
| Thrombin | Endogenous Protease | Platelet Aggregation | Human Platelets | 0.29 nM | [1] |
| Cell Proliferation | HT29 Colon Cancer Cells | ~3 nM | [2] | ||
| Calcium Mobilization | Cultured Neurons | 23.9 µg/ml | [3] | ||
| TFLLR-NH₂ | Synthetic Peptide | Calcium Mobilization | Cultured Neurons | 1.9 µM | [3][4][5] |
| SFLLRN-NH₂ | Synthetic Peptide | Platelet Aggregation | Human Platelets | 24 µM | [1][6] |
| PAR1AP | Synthetic Peptide | Platelet Aggregation | Human Platelets | 3.9 µM | [1] |
| Activated Protein C (APC) | Endogenous Protease | PAR-1 Cleavage | Endothelial Cells | ~10,000-fold less potent than Thrombin | [7] |
Signaling Pathway Overview
PAR-1 activation is initiated by the proteolytic cleavage of its N-terminal domain by a serine protease, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop. This intramolecular binding induces a conformational change, leading to the activation of intracellular G proteins, primarily Gαq and Gα₁₂/₁₃.
-
Gαq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC).
-
Gα₁₂/₁₃ activation engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), activating the small GTPase Rho, which in turn modulates the actin cytoskeleton.
Different agonists can exhibit "biased agonism," preferentially activating one pathway over another. For instance, thrombin robustly activates G protein-dependent signaling, while Activated Protein C (APC) can favor β-arrestin-mediated pathways.[8]
Experimental Protocols
The potency (EC50) of PAR-1 agonists is determined using functional cell-based assays. The calcium mobilization assay is a common method that measures the activation of the Gαq pathway.
Key Experiment: Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[9][10]
1. Cell Culture and Preparation:
-
Culture PAR-1 expressing cells (e.g., EA.hy926 endothelial cells, HT29 colon cancer cells, or transfected HEK293 cells) in a 96-well, black-walled, clear-bottom plate until a confluent monolayer is formed.[2][11]
-
On the day of the assay, remove the culture medium.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Prepare a loading buffer containing the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate with the loading buffer for a specified time (e.g., 45-60 minutes) at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
3. Agonist Stimulation:
-
Prepare serial dilutions of the PAR-1 agonist (e.g., Thrombin, TFLLR-NH₂) at a concentration higher than the final desired concentration (e.g., 6X).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader capable of kinetic reads (e.g., FLIPR® or similar instrument).
4. Data Acquisition and Analysis:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).[11]
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's injection system to add the agonist dilutions to the wells and immediately begin recording the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the resulting data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the EC50 value.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant Expression and Activation of the Thrombin Receptor Protease-Activated Receptor-1 Induces Cell Proliferation and Motility in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAR1 cleavage and signaling in response to activated protein C and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
A Researcher's Guide to Assessing PAR-1 Activation Specificity in Cell-Based Assays
For researchers, scientists, and drug development professionals, ensuring the specificity of Protease-Activated Receptor 1 (PAR-1) activation is paramount for accurate data interpretation and therapeutic development. This guide provides a comparative overview of common cell-based assays used to measure PAR-1 activation, supported by experimental data and detailed protocols.
Protease-Activated Receptor 1 (PAR-1) is a unique G protein-coupled receptor (GPCR) activated by proteolytic cleavage of its N-terminus, unmasking a tethered ligand that initiates signaling.[1][2] This receptor couples to multiple G protein subfamilies, including Gq/11, Gi/o, and G12/13, leading to the activation of diverse downstream signaling pathways.[3][4] Given this complexity, selecting the appropriate assay to specifically measure PAR-1 activation is critical. This guide compares three widely used methods: Calcium Flux Assays, Luciferase Reporter Assays, and Phospho-ERK Assays.
Comparative Analysis of PAR-1 Activation Assays
The choice of assay depends on the specific research question, desired throughput, and the signaling pathway of interest. The following table summarizes the key performance characteristics of the three most common assay types.
| Assay Type | Principle | Readout | Throughput | Advantages | Disadvantages |
| Calcium Flux | Measures changes in intracellular calcium ([Ca2+]i) following Gq pathway activation. | Fluorescence intensity | High | Real-time kinetic data, direct measure of Gq activation. | Can miss signals from other G protein pathways (e.g., G12/13); potential for off-target effects from other Ca2+-mobilizing receptors. |
| Luciferase Reporter | Measures transcriptional activity of a downstream response element (e.g., NFAT, SRE) linked to a luciferase reporter gene. | Luminescence | High | Can be tailored to specific signaling pathways (Gq, G12/13); high sensitivity and dynamic range.[5] | Indirect measure of receptor activation; potential for artifacts from compounds that inhibit luciferase.[6] |
| Phospho-ERK | Detects the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream node for multiple GPCR pathways. | Immunoassay (e.g., HTRF, AlphaLISA) | Medium to High | Integrates signals from multiple G protein pathways (Gq, Gi, G12/13).[7] | Signal can be transient; ERK can be activated by numerous other pathways, requiring careful controls for specificity. |
Signaling Pathways and Experimental Workflow
To better understand the assays, it is crucial to visualize the underlying biological processes and the steps involved in each experimental method.
PAR-1 Signaling Cascade
PAR-1 activation by proteases like thrombin initiates a cascade of intracellular events. The receptor couples to Gq, which activates phospholipase C (PLC) leading to inositol (B14025) triphosphate (IP3) production and subsequent calcium release from the endoplasmic reticulum. Simultaneously, PAR-1 can couple to G12/13, activating RhoGEFs and the Rho/ROCK pathway, which is involved in cytoskeletal changes. Both pathways can converge on the activation of the MAPK/ERK cascade.[3][4][8]
General Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for performing a cell-based assay to screen for PAR-1 modulators. The process involves cell preparation, compound addition, incubation, and finally, signal detection.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin protease-activated receptor-1 signals through Gq- and G13-initiated MAPK cascades regulating c-Jun expression to induce cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com.au]
- 6. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
A Comparative Review of the PAR1 Agonist Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic peptide Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a selective Protease-Activated Receptor 1 (PAR1) agonist. The information is compiled from publicly available scientific literature and product descriptions.
Introduction
This compound is a synthetic peptide that has been identified as a potent and selective agonist for Protease-Activated Receptor 1 (PAR1)[1]. PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis and hemostasis through its activation by thrombin[1]. The selective activation of PAR1 by synthetic agonists like this compound allows for the investigation of its physiological and pathological roles, independent of other thrombin substrates. This peptide is also known by its product code, PAR-3931-PI.
Quantitative Data Comparison
While the seminal study by Kawabata et al. (1999) is widely cited for establishing the PAR1-selective agonist activity of this compound, specific quantitative data such as EC50 or IC50 values from this publication were not available in the public domain at the time of this review. However, the literature consistently refers to its high degree of specificity for PAR1 over the related Protease-Activated Receptor 2 (PAR2)[2]. This selectivity was reportedly determined using a calcium signaling-based assay in Human Embryonic Kidney (HEK) cells[2].
For a comprehensive comparison, the following table would ideally be populated with data from direct head-to-head studies. In the absence of such publicly available data, this table serves as a template for researchers to populate as they conduct their own comparative experiments.
| Compound | Target(s) | Assay Type | Cell Line | Reported Potency (e.g., EC50) | Selectivity (Fold vs. PAR2) | Reference |
| This compound | PAR1 | Calcium Mobilization | HEK293 | Data not publicly available | High | Kawabata et al., 1999[2] |
| Thrombin | PAR1, PAR3, PAR4 | Various | Various | nM range | Broad | General Knowledge |
| SFLLRN-NH2 (TRAP-6) | PAR1 | Various | Various | µM range | Limited | General Knowledge |
| SLIGKV-NH2 | PAR2 | Calcium Mobilization | Various | µM range | PAR2 selective | General Knowledge |
Experimental Protocols
The primary method cited for characterizing the activity of this compound is a calcium mobilization assay in HEK293 cells. Below is a generalized protocol based on standard practices for such assays.
Calcium Mobilization Assay in HEK293 Cells
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to receptor activation by an agonist.
Materials:
-
HEK293 cells stably or transiently expressing the human PAR1 or PAR2 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds: this compound and other PAR agonists/antagonists.
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the receptor of interest in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline reading.
-
Use the instrument's liquid handler to add the test compounds (e.g., this compound at various concentrations) to the wells.
-
Continuously record the fluorescence signal for a set period to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the response for each concentration of the agonist.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
Activation of PAR1 by agonists like this compound typically leads to the coupling of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is the signal detected in the mobilization assay.
References
- 1. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 2. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of synthetic peptides like Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, a selective Protease-Activated Receptor 1 (PAR-1) agonist, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Adherence to established protocols not only mitigates potential hazards but also ensures regulatory compliance. This guide provides a step-by-step framework for the safe disposal of this bioactive peptide.
Core Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).[5] This includes chemical-impermeable gloves, safety goggles, and a lab coat.[5] Avoid the formation of dust and aerosols.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical consultation.[5]
Emergency Procedures:
| Incident | Recommended Action |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5] |
| Spill | Evacuate personnel to safe areas. Wear self-contained breathing apparatus and chemical impermeable gloves. Prevent further leakage if safe to do so. Collect spillage with spark-proof tools and explosion-proof equipment. Do not let the chemical enter drains.[5] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release.[5] The following steps outline the recommended disposal process:
-
Collection: Carefully collect all waste material containing the peptide. This includes unused product, contaminated labware (e.g., pipette tips, vials), and any materials used for spill cleanup.
-
Containment: Place the collected waste into a suitable, clearly labeled, and tightly closed container.[5] The container should be compatible with the chemical nature of the peptide.
-
Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, segregated from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal.[5]
Disposal Workflow
Caption: A flowchart illustrating the key stages of proper disposal for the peptide.
Logical Relationship of Safety Measures
Caption: A diagram showing how handling, emergency response, and disposal contribute to overall safety.
References
Personal protective equipment for handling Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
Essential Safety and Handling Guide for Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2
For Research Use Only. Not for use in humans.
This guide provides essential safety and logistical information for handling the synthetic peptide this compound. As the specific toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potentially hazardous substance, adhering to standard laboratory safety protocols.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling this research chemical.[3] All personnel must be trained in the proper use and disposal of PPE.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Required for protection against accidental splashes, particularly when reconstituting the lyophilized powder.[3] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard.[3] Change gloves immediately if they become contaminated. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[3] |
| Respirator | To be worn if a fume hood or biosafety cabinet is not available.[1] |
Operational Plan: Handling and Storage
Strict adherence to handling and storage protocols is crucial to minimize exposure risk and maintain the integrity of the compound.
Step 1: Receiving and Initial Storage
-
Upon receipt, store the lyophilized peptide at -20°C or colder, preferably at -80°C, in a tightly sealed container away from bright light.[1][4]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[4][5]
Step 2: Weighing and Reconstitution (Preparation of Solutions)
-
Preparation : Conduct all handling of the lyophilized powder within a designated area, such as a chemical fume hood or biosafety cabinet, to control airborne particles.[3]
-
Weighing : Rapidly weigh the desired amount of peptide and promptly return the unused portion to cold storage.[6]
-
Solubilization :
-
The solubility of this specific peptide may vary. A trial-and-error approach with a small amount of the peptide is recommended to find the most suitable solvent.[4]
-
For peptides with unknown solubility, a general strategy is to first assess the amino acid composition. Based on general guidelines for synthetic peptides:
-
If the peptide is basic, try dissolving in distilled water. If that fails, a small amount of 10-25% acetic acid may be used.[6]
-
If the peptide is acidic, it might be soluble in PBS (pH 7.4). If not, a small amount of a basic solvent like 0.1 M ammonium (B1175870) bicarbonate can be tried.[6]
-
For hydrophobic or neutral peptides, a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[4][6]
-
-
Caution : Avoid using DMSO with peptides containing Cys or Met, as it may cause oxidation.[6]
-
-
Cross-Contamination : Always use fresh, sterile equipment (e.g., pipette tips, vials) for each step to prevent cross-contamination.[3]
Step 3: Storage of Peptide Solutions
-
For short-term storage, refrigerate reconstituted solutions.
-
For long-term storage, it is best to prepare single-use aliquots and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]
-
The shelf life of peptide solutions is limited. Using sterile buffers at pH 5-6 can prolong storage life.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.[2][3] Never dispose of this peptide in the regular trash or down the drain.[3]
Waste Segregation and Collection:
-
Solid Waste : Collect all contaminated solid materials, including used vials, pipette tips, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof hazardous waste container.[2]
-
Liquid Waste : Collect all aqueous solutions containing the peptide in a designated hazardous chemical waste container.[5]
Disposal Procedure:
-
Store waste containers in a designated, secure area, away from general lab traffic.[2]
-
Ensure waste containers are kept closed except when adding waste.
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper disposal of the hazardous waste.[3]
-
If the peptide was used in experiments involving biological materials (e.g., cell-based assays), the waste must be treated as biohazardous waste, which may require decontamination (e.g., autoclaving) before chemical waste disposal.[2]
Emergency Procedures
In Case of Exposure:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. If irritation occurs, seek medical attention.[7][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
In Case of a Spill:
-
Evacuate personnel from the immediate area.[7]
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1]
-
Absorb the spill with an inert material and place it in a closed container for disposal.[8]
-
Avoid raising dust if the spill involves the lyophilized powder.[1]
-
Ventilate the area and wash the spill site thoroughly after cleanup is complete.[8]
Workflow for Handling this compound
Caption: Workflow for safe handling, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
